Technical Documentation Center

Dactylorhin C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dactylorhin C
  • CAS: 256459-23-1

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of Dactylorhin C from Dactylorhiza hatagirea: A Comprehensive Technical Guide

Introduction and Botanical Context Dactylorhiza hatagirea (D. Don) Soo, commonly known as "Panch Aunle" in Nepal, is a critically endangered terrestrial orchid native to the alpine and sub-alpine zones of the Himalayas.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Botanical Context

Dactylorhiza hatagirea (D. Don) Soo, commonly known as "Panch Aunle" in Nepal, is a critically endangered terrestrial orchid native to the alpine and sub-alpine zones of the Himalayas. Historically revered in traditional medicine systems for its astringent, aphrodisiac, and anti-inflammatory properties, the pharmacological efficacy of its tuberous roots is driven by a complex matrix of secondary metabolites.

Among these, the Dactylorhins (A–E) represent a unique class of glycosidic compounds. Dactylorhin C, specifically, is a specialized 2-(2-methylpropyl)butanedioic acid derivative. Its initial discovery marked a significant milestone in understanding the phytochemical profile of Himalayan orchids, providing a structural basis for the plant's therapeutic applications.

Chemical Profile and Structural Characteristics

Dactylorhin C was first isolated and structurally elucidated in 1999 by during their extensive studies on Nepalese crude drugs[1]. Unlike its esterified counterparts (such as Dactylorhins A, B, D, and E), Dactylorhin C is an unesterified butanedioic acid derivative[2]. This lack of esterification makes it highly polar and uniquely challenging to isolate from complex plant matrices without careful solvent selection.

Table 1: Physicochemical and Structural Properties of Dactylorhin C
PropertyValue
IUPAC Name (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid
Molecular Formula C14H24O10
Molecular Weight 352.33 g/mol
Exact Mass 352.1369 Da
Compound Class Glucosyloxy-butanedioic acid derivative
Solubility High solubility in water, methanol, and 1-butanol
PubChem CID

Isolation Methodology: The Classical Approach

The isolation of Dactylorhin C requires a meticulously designed polarity gradient[2]. Because Dactylorhin C is a highly polar glycoside, standard non-polar extractions will fail to partition it effectively. The following self-validating protocol outlines the system used to extract and purify this compound, detailing the causality behind each experimental choice.

Step-by-Step Extraction and Partitioning Protocol
  • Cellular Disruption and Solubilization:

    • Action: Macerate dried roots of D. hatagirea and subject them to hot methanol (MeOH) extraction.

    • Causality: Hot MeOH efficiently penetrates the dried cellular matrix, denaturing structural proteins and solubilizing a broad spectrum of polar and semi-polar secondary metabolites (including glycosides) while leaving behind insoluble polysaccharides and cellulose.

  • Aqueous Suspension and Defatting:

    • Action: Evaporate the MeOH extract under reduced pressure and suspend the residue in distilled water. Partition the suspension with diethyl ether.

    • Causality: Diethyl ether selectively removes lipophilic constituents (fats, waxes, and non-polar sterols) without stripping the target glycosides from the aqueous phase.

  • Intermediate Polarity Partitioning:

    • Action: Partition the remaining aqueous layer with ethyl acetate (EtOAc).

    • Causality: EtOAc extracts intermediate-polarity compounds, such as aglycones and less polar phenolic compounds, effectively "cleaning" the aqueous layer of interfering matrices.

  • Targeted Glycoside Extraction:

    • Action: Extract the residual aqueous layer with 1-butanol (1-BuOH).

    • Causality: 1-Butanol is the critical solvent here. Its hydrogen-bonding capability allows it to selectively pull highly polar glycosides (like Dactylorhin C) out of the water, leaving behind inert sugars, salts, and highly polar tannins.

  • Chromatographic Purification:

    • Action: Subject the 1-BuOH fraction to silica gel column chromatography (eluting with a CHCl3-MeOH-H2O gradient), followed by size-exclusion chromatography using Sephadex LH-20, and final purification via preparative HPLC.

    • Causality: Silica gel separates based on polarity, while Sephadex LH-20 separates based on molecular size and weak hydrophobic interactions, ensuring the removal of structurally similar but differently sized oligomers.

IsolationWorkflow Roots Dried Roots of D. hatagirea MeOH Hot MeOH Extraction (Cell Lysis & Solubilization) Roots->MeOH AqSusp Aqueous Suspension MeOH->AqSusp Ether Ether Partition (Defatting/Lipids) AqSusp->Ether Non-polar fraction EtOAc Ethyl Acetate Partition (Intermediate Polarity) AqSusp->EtOAc Medium-polar fraction BuOH 1-Butanol Partition (Target Glycosides) AqSusp->BuOH Polar fraction CC Silica Gel & Sephadex LH-20 Chromatography BuOH->CC HPLC Preparative HPLC (Final Purification) CC->HPLC DactC Dactylorhin C (Isolated Compound) HPLC->DactC

Step-by-step solvent partitioning and chromatographic isolation workflow for Dactylorhin C.

Modern Dereplication: UPLC-ESI-MS/MS Characterization

While classical isolation is foundational, modern phytochemical analysis relies on Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for rapid dereplication[3]. This approach minimizes resource waste and prevents the blind separation of known compounds from rare, endangered plant sources.

Analytical Workflow and Structural Elucidation

Recent studies, including those by, have successfully mapped the metabolome of D. hatagirea using negative ion mode ESI-MS/MS[3].

  • Chromatographic Separation: UPLC provides ultra-high resolution, separating Dactylorhin C from its structurally similar analogs (Dactylorhins A, B, D, E) based on subtle differences in hydrophobicity.

  • Ionization (Negative Mode): Dactylorhin C contains carboxylic acid functional groups, making it highly amenable to deprotonation in negative ESI, yielding a stable precursor ion [M−H]− at m/z 351.13[4].

  • Collision-Induced Dissociation (CID): Upon fragmentation, the precursor ion undergoes characteristic neutral losses. The cleavage of the β-D-glucopyranosyl moiety yields distinct product ions (e.g., m/z 179.05, 171.06, and 127.07) that confirm the 2-(2-methylpropyl)butanedioic acid core[4].

MSWorkflow Sample D. hatagirea Extract UPLC UPLC Separation (High Resolution) Sample->UPLC ESI ESI-MS/MS (Negative Mode) (Deprotonation) UPLC->ESI Precursor Precursor Ion[M-H]- m/z 351.13 ESI->Precursor Fragments Product Ions (e.g., m/z 179, 171, 127) Precursor->Fragments Structure Structural Confirmation: Dactylorhin C Fragments->Structure

UPLC-ESI-MS/MS dereplication and structural elucidation workflow for Dactylorhin C.

Pharmacological Implications

The discovery and isolation of Dactylorhin C is not merely a phytochemical exercise; it has profound implications for targeted drug development. The hydroalcoholic extracts of D. hatagirea roots, rich in Dactylorhins, have demonstrated significant anti-inflammatory, antioxidant, and anti-diabetic properties[5]. The structural uniqueness of Dactylorhin C—specifically its highly functionalized butanedioic acid core—provides a valuable scaffold for synthesizing novel therapeutic agents targeting oxidative stress and chronic inflammation pathways.

References

  • Kizu, H., Kaneko, E., & Tomimori, T. (1999). Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. Chemical and Pharmaceutical Bulletin, 47(11), 1618-1625. URL: [Link]

  • Shyaula, S. L., Singh, Y., Rawat, P., et al. (2023). Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. International Journal of Mass Spectrometry, 490, 117069. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10521921, Dactylorhin C. PubChem. URL: [Link]

Sources

Exploratory

A Technical Guide to the Biosynthesis of Dactylorhin C in Orchids: Elucidating a Novel Pathway at the Intersection of Primary and Secondary Metabolism

For: Researchers, Scientists, and Drug Development Professionals Abstract Dactylorhin C, a glycosidic secondary metabolite isolated from the tubers of Dactylorhiza species, presents a unique biosynthetic puzzle. Its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin C, a glycosidic secondary metabolite isolated from the tubers of Dactylorhiza species, presents a unique biosynthetic puzzle. Its structure, featuring a branched-chain dicarboxylic acid aglycone, deviates from the canonical phenylpropanoid and terpenoid pathways prevalent in orchids. This technical guide synthesizes current biochemical knowledge to propose a putative biosynthetic pathway for Dactylorhin C, integrating insights from amino acid catabolism, the Krebs cycle, and glycosylation. We provide a comprehensive overview of the key enzymatic steps, the underlying genetic machinery, and a detailed roadmap of experimental protocols for the complete elucidation and validation of this novel pathway. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, aiming to unlock the therapeutic potential of Dactylorhin C and other related compounds.

Introduction: The Enigma of Dactylorhin C

Orchids, belonging to the family Orchidaceae, are a rich source of diverse secondary metabolites with significant medicinal properties.[1][2][3] Among these, the genus Dactylorhiza is known to produce a class of glycosidic compounds known as dactylorhins.[4] Dactylorhin C, with its chemical structure identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid, has garnered interest due to its potential bioactivity.[5] The biosynthesis of this molecule represents a fascinating intersection of primary and secondary metabolic pathways, offering a unique case study in the metabolic plasticity of plants.

This guide provides a deep dive into the proposed biosynthetic route of Dactylorhin C, moving beyond a simple description of steps to explain the scientific rationale behind the hypothesized pathway and the experimental designs required for its validation.

A Putative Biosynthetic Pathway for Dactylorhin C

The biosynthesis of Dactylorhin C can be conceptually divided into two major stages: the formation of its aglycone, 2-(2-methylpropyl)butanedioic acid, and its subsequent glycosylation.

The Origin of the Aglycone: A Hybrid of Amino Acid Catabolism and the Krebs Cycle

The branched isobutyl group of the aglycone strongly suggests its origin from the catabolism of the branched-chain amino acid, L-leucine.[6][7] In plants, leucine degradation is a well-established mitochondrial process that ultimately yields acetyl-CoA and acetoacetate.[6] A key intermediate in this pathway is isovaleryl-CoA.

The butanedioic acid (succinic acid) backbone is a central intermediate of the Krebs cycle (also known as the citric acid or TCA cycle), a fundamental metabolic pathway for energy production and the generation of biosynthetic precursors.[8][9][10]

We propose that the biosynthesis of the Dactylorhin C aglycone proceeds through the condensation of a leucine-derived precursor, likely isovaleryl-CoA, with a Krebs cycle intermediate. This hypothesis is supported by the known role of Krebs cycle intermediates as building blocks for various secondary metabolites.

The proposed key steps are:

  • Leucine Catabolism: L-leucine undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA.[7]

  • Condensation: Isovaleryl-CoA acts as a substrate for a condensing enzyme, possibly a novel synthase, which catalyzes its addition to a C4 intermediate from the Krebs cycle, such as oxaloacetate or succinyl-CoA.

  • Modification and Release: Subsequent enzymatic modifications, including reduction and hydrolysis, would lead to the formation of 2-(2-methylpropyl)butanedioic acid.

Dactylorhin_C_Aglycone_Biosynthesis cluster_leucine Leucine Catabolism cluster_krebs Krebs Cycle L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Branched-chain aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Branched-chain alpha-keto acid dehydrogenase Condensing_Enzyme Putative Condensing Enzyme Isovaleryl-CoA->Condensing_Enzyme Oxaloacetate Oxaloacetate Oxaloacetate->Condensing_Enzyme Succinyl-CoA Succinyl-CoA Intermediate Hypothetical Intermediate Condensing_Enzyme->Intermediate Aglycone 2-(2-methylpropyl)butanedioic acid (Aglycone) Intermediate->Aglycone Reduction & Hydrolysis

Caption: Proposed biosynthetic pathway for the aglycone of Dactylorhin C.

The Final Step: Glycosylation by UDP-Glycosyltransferases

The attachment of a glucose moiety to the aglycone is the final step in Dactylorhin C biosynthesis. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[11][12][13][14] UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the sugar to a specific acceptor molecule, in this case, the 2-(2-methylpropyl)butanedioic acid.[14][15]

Plant genomes contain a large number of UGTs, often with specific substrate preferences.[12][15] Identifying the specific UGT responsible for Dactylorhin C formation is a key challenge in fully elucidating this pathway.

Dactylorhin_C_Glycosylation Aglycone 2-(2-methylpropyl)butanedioic acid (Aglycone) UGT UDP-Glycosyltransferase (UGT) Aglycone->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Dactylorhin_C Dactylorhin C UGT->Dactylorhin_C UDP UDP UGT->UDP

Caption: Final glycosylation step in the biosynthesis of Dactylorhin C.

Experimental Workflows for Pathway Elucidation

A multi-faceted approach combining transcriptomics, metabolomics, and classical biochemical techniques is essential for the validation of the proposed Dactylorhin C biosynthetic pathway.

Transcriptomic and Metabolomic Analysis

A powerful strategy for identifying candidate genes involved in a biosynthetic pathway is to correlate gene expression profiles with metabolite accumulation patterns.[1][2][16][17]

Workflow:

  • Sample Collection: Collect tissues from Dactylorhiza species known to produce Dactylorhin C (e.g., tubers) at different developmental stages or under various environmental conditions that may influence its production.

  • Metabolite Profiling: Perform untargeted and targeted metabolite profiling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of Dactylorhin C and its putative precursors.[18][19]

  • RNA Sequencing (RNA-Seq): Isolate total RNA from the same tissues and perform high-throughput RNA sequencing to obtain a comprehensive transcriptome.[17]

  • Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of Dactylorhin C. This analysis will generate a list of candidate genes encoding the enzymes of the biosynthetic pathway.

Transcriptomics_Metabolomics_Workflow Sample_Collection Orchid Tissue Samples (e.g., Tubers) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Metabolite_Profiling Metabolite Profiling & Quantification LC_MS->Metabolite_Profiling Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly Coexpression_Analysis Co-expression Network Analysis Metabolite_Profiling->Coexpression_Analysis Transcriptome_Assembly->Coexpression_Analysis Candidate_Genes Candidate Gene Identification Coexpression_Analysis->Candidate_Genes

Caption: Integrated transcriptomic and metabolomic workflow.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be validated in vitro.

Protocol: Heterologous Expression and Functional Characterization of a Candidate UGT

  • Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from Dactylorhiza cDNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pGEX for GST-fusion proteins).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.

  • Protein Purification: Purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified UGT, the putative aglycone substrate (2-(2-methylpropyl)butanedioic acid), and the sugar donor (UDP-glucose) in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Terminate the reaction and analyze the products by LC-MS to detect the formation of Dactylorhin C.[20][21][22][23][24]

Table 1: Quantitative Data for a Hypothetical UGT Enzyme Assay

ComponentConcentration
Purified UGT1-5 µg
2-(2-methylpropyl)butanedioic acid100 µM
UDP-glucose1 mM
Tris-HCl buffer (pH 7.5)50 mM
MgCl25 mM
Reaction Conditions
Temperature30°C
Incubation Time1-2 hours

A similar approach can be used to characterize the putative condensing enzyme and other enzymes involved in the formation of the aglycone.

Future Perspectives and Conclusion

The complete elucidation of the Dactylorhin C biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of orchids but also pave the way for the biotechnological production of this and other potentially valuable dactylorhins. Metabolic engineering strategies in microbial or plant-based systems could be employed for the sustainable and scalable production of these compounds, overcoming the limitations of extraction from slow-growing and often rare orchid species.

This technical guide provides a robust framework for investigating the biosynthesis of Dactylorhin C. By integrating modern 'omics' approaches with classical biochemical techniques, researchers can unravel the intricate enzymatic steps that lead to the formation of this unique natural product, thereby unlocking its full scientific and therapeutic potential.

References

  • Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2005). Glycosyltransferases: managers of small molecules. Current opinion in plant biology, 8(3), 254-263.
  • Chou, C. C., & Chang, W. C. (2014). An overview of the biosynthesis of some secondary metabolites in orchids. Botanical Studies, 55(1), 1-10.
  • Fernie, A. R., Carrari, F., & Sweetlove, L. J. (2004). Respiratory metabolism: glycolysis, the TCA cycle and mitochondrial electron transport. Current opinion in plant biology, 7(3), 254-261.
  • Gachon, C. M., Langlois-Meurinne, M., & Saindrenan, P. (2005). Plant secondary metabolism. In vitro production of secondary metabolites. In Plant secondary metabolites (pp. 1-46). Humana Press.
  • Hansen, E. H., Møller, B. L., & Kock, G. W. (2011). The biosynthesis of cyanogenic glucosides in plants. Phytochemistry, 72(13), 1581-1590.
  • Hildebrandt, T. M., Nunes Nesi, A., Araujo, W. L., & Braun, H. P. (2015). Amino acid catabolism in plants. Molecular plant, 8(11), 1563-1579.
  • Hsiao, Y. Y., Tsai, W. C., Kuoh, C. S., Huang, T. H., Wang, H. C., Wu, T. S., ... & Chen, H. H. (2006). Comparison of transcripts in Phalaenopsis bellina and Phalaenopsis equestris (Orchidaceae) flowers to deduce gene function in floral scent biosynthesis. BMC plant biology, 6(1), 1-15.
  • Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. Arabidopsis book/American Society of Plant Biologists, 8, e0137.
  • Kubo, A., Arai, Y., Nagashima, S., & Yoshikawa, T. (2004). In vitro assay of the glycosyltransferase activity of a heterologously expressed plant protein. Bio-protocol, 4(12), e1146.
  • Lairson, L. L., Henrissat, B., Davies, G. J., & Withers, S. G. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual review of biochemistry, 77, 521-555.
  • Kizu, H., Koshito, T., Tanaka, T., Tomimori, T., & Goda, Y. (1999). Studies on the constituents of orchidaceous plants. VIII. Constituents of Dactylorhiza spp. and Nervilia spp. Chemical and Pharmaceutical Bulletin, 47(10), 1438-1443.
  • Li, Y., Wang, G., & Varin, L. (2001). Uridine diphosphate-glycosyltransferases in plants. Critical Reviews in Biotechnology, 21(3), 153-176.
  • Sweetlove, L. J., & Fernie, A. R. (2013). The role of the tricarboxylic acid cycle in plant metabolism.
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular plant, 3(1), 2-20.
  • Wang, Z. X., & Hou, B. K. (2009). UDP-glycosyltransferases in plants: a large and diverse family. International journal of molecular sciences, 10(12), 5178-5192.
  • Yonekura-Sakakibara, K., & Hanada, K. (2011). A systems biology approach to understanding the biosynthesis of plant secondary metabolites. Plant and Cell Physiology, 52(4), 575-583.
  • The function of UDP-glycosyltransferases in plants and their possible use in crop protection. (URL: [Link])

  • In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein. (URL: [Link])

  • Dactylorhiza hatagirea | 61 Publications | 300 Citations | Top Authors | Related Topics - SciSpace. (URL: [Link])

  • Amino acid catabolism in plants - Repository of Leibniz Universität Hannover. (URL: [Link])

  • Qualitative Metabolite Profiling of Orchis purpurea Huds. by GC and UHPLC/MS Approaches - MDPI. (URL: [Link])

  • Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC. (URL: [Link])

  • Untargeted Metabolite Profiling of Wild and In Vitro Propagated Sabah Jewel Orchid Macodes limii J.J. Wood & A.L. Lamb - PMC. (URL: [Link])

  • The Kreb Cycle. (URL: [Link])

  • A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach. (URL: [Link])

  • Branched-chain dicarboxylic acids - Wikipedia. (URL: [Link])

  • (PDF) Biosynthesis of Branched Chain Fatty Acids - ResearchGate. (URL: [Link])

  • (PDF) Qualitative Metabolite Profiling of Orchis purpurea Huds. by GC and UHPLC/MS Approaches - ResearchGate. (URL: [Link])

  • Identification, Biological Function Profiling and Biosynthesis of Secondary Metabolites in Medicinal Orchids - OUCI. (URL: [Link])

  • The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception: Current Progress and Future Prospects - Frontiers. (URL: [Link])

  • Research on Orchid Biology and Biotechnology | Plant and Cell Physiology. (URL: [Link])

  • A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - Frontiers. (URL: [Link])

  • A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - mediaTUM. (URL: [Link])

  • Citric acid cycle - Wikipedia. (URL: [Link])

  • Integrative omics reveals mechanisms of biosynthesis and regulation of floral scent in Cymbidium tracyanum - PMC. (URL: [Link])

  • Biosynthesis of Branched Chain Amino Acids: From Test Tube to Field. - Semantic Scholar. (URL: [Link])

  • Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC. (URL: [Link])

  • Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Special Issue : Biosynthetic Pathways and Molecular Regulatory Mechanisms of Active Ingredients in Medicinal Plants - MDPI. (URL: [Link])

  • Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (URL: [Link])

  • Biosynthesis of 2-methylbacteriohopanepolyols by an anoxygenic phototroph - PMC. (URL: [Link])

  • Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - Frontiers. (URL: [Link])

Sources

Foundational

Natural Sources, Distribution, and Isolation of Dactylorhin C: A Technical Guide for Phytopharmaceutical Development

Executive Summary Dactylorhin C is a highly polar, bioactive secondary metabolite belonging to the class of 2-isobutylmalate glycosides. Originally identified in the tuberous roots of terrestrial orchids used in traditio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dactylorhin C is a highly polar, bioactive secondary metabolite belonging to the class of 2-isobutylmalate glycosides. Originally identified in the tuberous roots of terrestrial orchids used in traditional Himalayan and East Asian medicine, this compound has recently garnered significant attention in modern pharmacognosy for its neuroprotective, anti-inflammatory, and UV-absorbing properties. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, mechanistically grounded guide to the natural distribution, biosynthetic causality, and self-validating extraction protocols required to isolate Dactylorhin C with high fidelity.

Botanical Provenance & Phytogeographical Distribution

Dactylorhin C is not ubiquitous; its biosynthesis is strictly conserved within specific genera of the Orchidaceae family.

Primary Natural Sources:

  • Dactylorhiza hatagirea (Himalayan Marsh Orchid / Panch Aunle): The most prominent source, where Dactylorhin C constitutes a major fraction of the tuber's secondary metabolome alongside mucilage and starch.

  • Bletilla striata & Gymnadenia conopsea: Terrestrial orchids utilized in traditional medicine for skin whitening and tissue regeneration, recently validated to contain high concentrations of sunscreen-active dactylorhins[1].

  • Coelogyne fuscescens: A lesser-known epiphytic/lithophytic orchid from which dactylorhins have been isolated during cytotoxicity screenings[2].

Geographical Distribution & Ecological Causality: The natural distribution of D. hatagirea is restricted to the alpine and sub-alpine zones of the Hindu-Kush Himalayas (spanning India, Nepal, Bhutan, and China) at extreme elevations of 2,500 to 5,000 meters above sea level[3]. Causality of Biosynthesis: The production of Dactylorhin C is an evolutionary response to severe environmental stress. The extreme cold and intense ultraviolet (UV) radiation of the alpine environment trigger the upregulation of primary leucine metabolism. The resulting 2-isobutylmalic acid is rapidly glycosylated to form Dactylorhin C, which acts as a potent osmoprotectant (preventing cellular freezing) and a radical scavenger (neutralizing UV-induced oxidative stress).

Biosynthesis Stress Alpine Environmental Stress (Cold & UV Radiation) Metabolism Primary Metabolism (Leucine / TCA Cycle) Stress->Metabolism Upregulates Precursor 2-Isobutylmalic Acid Metabolism->Precursor Glycosylation Glycosyltransferases (UGTs) + UDP-Glucose Precursor->Glycosylation O-glycosylation DactC Dactylorhin C (Osmoprotectant & Antioxidant) Glycosylation->DactC Esterification Acyltransferases + Glucosyloxybenzyl alcohol DactC->Esterification Esterification DactAE Dactylorhins A, B, D, E Esterification->DactAE

Fig 1. Biosynthetic pathway and ecological causality of Dactylorhin C.

Chemical Ontology & Quantitative Profiling

Chemically, Dactylorhin C is defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid [4]. It serves as the foundational biosynthetic scaffold for a larger family of complex esterified derivatives (Dactylorhins A, B, D, and E).

To facilitate rapid analytical comparison during chromatographic profiling, the quantitative structural data of the Dactylorhin family is summarized below:

CompoundMolecular FormulaExact Mass (m/z)Structural Distinction
Dactylorhin C C₁₄H₂₄O₁₀352.13Core scaffold: 2-isobutylmalic acid + 1 glucose moiety
Dactylorhin E C₂₇H₄₀O₁₆620.23Dactylorhin C + one 4-β-D-glucopyranosyloxybenzyl ester at C1
Dactylorhin D C₂₇H₄₀O₁₇636.23Hydroxylated Dactylorhin E (at the C3 position)
Dactylorhin A C₄₀H₅₆O₂₂888.33Dactylorhin C + two 4-β-D-glucopyranosyloxybenzyl esters
Dactylorhin B C₄₀H₅₆O₂₃904.32Hydroxylated Dactylorhin A (at the C3 position)

Technical Protocol: Extraction and Isolation Workflow

When designing extraction workflows for highly polar glycosides like Dactylorhin C, one must account for their high water solubility and susceptibility to ester hydrolysis. The following step-by-step methodology utilizes a thermodynamics-driven separation approach.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Action: Pulverize dried orchid tubers (e.g., D. hatagirea or B. striata) into a fine powder (40-mesh).

  • Self-Validating Checkpoint: Spike the matrix with a known concentration of a stable isotope-labeled standard (e.g., ¹³C-labeled arbutin). The recovery rate of this standard during final MS analysis must be ≥85%. If it falls below this threshold, it indicates that the dielectric constant of your extraction system has been compromised, requiring immediate adjustment of the aqueous phase pH to suppress the ionization of the butanedioic acid moiety.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Suspend the powder in 50% Ethanol (v/v) at a solid-liquid ratio of 1:40 (g/mL). Subject to ultrasonic extraction at 60 °C for 50 minutes at 100 W[1].

  • Causality: 50% ethanol provides the precise polarity required to co-extract highly polar glycosides while leaving behind massive insoluble polysaccharides. The 60 °C temperature enhances solvent diffusivity without causing thermal degradation of the ester bonds, while a 50-minute limit prevents the oxidation of co-extracted polyphenols[1].

Step 3: Sequential Liquid-Liquid Partitioning

  • Action: Evaporate the ethanol under reduced pressure to yield an aqueous suspension. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and finally 1-Butanol.

  • Causality: Hexane strips away non-polar lipids and volatile oils. EtOAc removes moderately polar phenolics and aglycones. The choice of 1-butanol as the final solvent is critical; its dielectric constant (ε ≈ 17.8) provides the exact solvating environment needed to disrupt the hydrogen-bonding network of the aqueous phase, selectively partitioning the highly polar glucopyranosyloxy moieties of Dactylorhin C[4].

Step 4: UPLC-Q-TOF-MS Characterization

  • Action: Isolate the butanol fraction and analyze via Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry.

  • Validation Data: In negative ion mode, Dactylorhin C yields a highly diagnostic deprotonated molecule [M-H]- at m/z 351.1308. The fragmentation pattern features a primary loss of the hexose moiety to generate an m/z 171.0666 ion (the aglycone), followed by decarboxylation to yield an m/z 127.0771 ion[1].

Extraction Tuber Dried Orchid Tubers (Pulverized) MeOH Ultrasound-Assisted Extraction (50% EtOH, 60°C) Tuber->MeOH Aqueous Aqueous Suspension (Post-Evaporation) MeOH->Aqueous Hexane Hexane Partitioning (Removes Lipids) Aqueous->Hexane Aqueous Phase EtOAc Ethyl Acetate Partitioning (Removes Phenolics) Hexane->EtOAc Aqueous Phase BuOH 1-Butanol Partitioning (Enriches Dactylorhins) EtOAc->BuOH Aqueous Phase Chromatography UPLC-Q-TOF-MS Analysis (Isolates Dactylorhin C) BuOH->Chromatography Organic (BuOH) Phase

Fig 2. Step-by-step extraction and isolation workflow for Dactylorhin C.

Quantitative Extraction Parameters Summary
ParameterOptimal ValueMechanistic Rationale
Solvent System 50% Ethanol (v/v)Balances polarity to extract polar glycosides while precipitating mucilage.
Solid-Liquid Ratio 1:40 (g/mL)Maximizes the concentration gradient to drive mass transfer from the tuber.
Ultrasonic Temp 60 °CEnhances diffusivity without thermal degradation of target molecules.
Ultrasonic Time 50 minutesSufficient for cell wall disruption; prevents downstream polyphenol oxidation.

References

  • Dactylorhiza hatagirea (D. Doon)
  • Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
  • Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D.
  • Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata Source: MDPI URL
  • New Phenolic Glycosides from Coelogyne fuscescens Lindl. var.
  • Dactylorhiza hatagirea (D. Don)

Sources

Exploratory

Dactylorhins in Medicinal Plants: Structural Biology, Pharmacology, and Extraction Workflows

Executive Summary The genus Dactylorhiza, alongside other medicinal orchids like Gymnadenia conopsea and Bletilla striata, serves as a critical reservoir for a unique class of bioactive secondary metabolites known as dac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Dactylorhiza, alongside other medicinal orchids like Gymnadenia conopsea and Bletilla striata, serves as a critical reservoir for a unique class of bioactive secondary metabolites known as dactylorhins. Among these, Dactylorhin C —a highly polar glucosyloxybenzyl 2-isobutylmalate derivative—stands out as a core structural unit and a potent pharmacological agent. This technical whitepaper synthesizes the structural biology, hydrolytic pathways, neuroprotective mechanisms, and validated experimental workflows for the extraction and quantification of dactylorhins, providing drug development professionals with a rigorous foundation for utilizing these compounds.

Botanical Sources and Chemical Classification

Dactylorhins are predominantly isolated from the mature tubers of Dactylorhiza hatagirea (commonly known as the Himalayan marsh orchid or Salampanja) [1]. These compounds belong to a family of complex esterified glycosides. The plant matrix also contains related natural compounds such as dactyloses A and B, butanedioic acid, and loroglossin.

Because D. hatagirea is a critically endangered species native to the alpine and sub-alpine zones of the Himalayas, modern pharmaceutical research heavily emphasizes in vitro propagation, elicitation, and targeted extraction to harness these compounds sustainably without depleting wild populations.

Structural Biology of Dactylorhins

Dactylorhins (A through E) share a common butanedioic acid backbone but differ in their degree of esterification and hydroxylation [2]. Dactylorhin C acts as the fundamental base acid form, whereas Dactylorhins A, B, D, and E are esterified derivatives featuring one or more 4-β-D-glucopyranosyloxybenzyl moieties.

Table 1: Structural and Quantitative Comparison of Key Dactylorhins

CompoundMolecular FormulaExact Mass (Da)Structural Characteristics & Derivation
Dactylorhin A C₄₀H₅₆O₂₂896.32Bis(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin C.
Dactylorhin B C₄₀H₅₇O₂₃913.33(2R, 3S)-2-β-D-glucopyranosyloxy-3-hydroxy derivative.
Dactylorhin C C₁₄H₂₄O₁₀352.14(2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid [3].
Dactylorhin D C₂₇H₄₀O₁₇636.231-(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin B.
Dactylorhin E C₂₇H₄₀O₁₇636.231-(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin C.

Biosynthetic and Hydrolytic Pathways

The structural relationship between the complex dactylorhins and Dactylorhin C is governed by enzymatic hydrolysis. When subjected to specific β-glucosidase activity (such as that provided by almond emulsin), the ester bonds of Dactylorhin A and Dactylorhin E are cleaved. This targeted hydrolysis strips away the 4-hydroxybenzyl alcohol and free glucose moieties, yielding the stable base compound, Dactylorhin C [4].

Hydrolytic_Pathway DactA Dactylorhin A / E (Glucosyloxybenzyl Esters) Enzyme Enzymatic Cleavage (Almond Emulsin / β-glucosidase) DactA->Enzyme Hydrolysis DactC Dactylorhin C (Base Butanedioic Acid) Enzyme->DactC Ester Bond Cleavage Byprod 4-Hydroxybenzyl Alcohol + Free Glucose Enzyme->Byprod Aglycone Release

Fig 1: Enzymatic hydrolysis pathway converting complex dactylorhins (A/E) into Dactylorhin C.

Pharmacological Mechanisms: Neuroprotection

Dactylorhins exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and memory-enhancing properties. A highly validated mechanism is the neuroprotective effect of Dactylorhin B and C against Alzheimer's-like pathology. Specifically, these compounds reduce the toxic effects of the β-amyloid fragment (25-35) on neuronal cells and isolated brain mitochondria [4]. By suppressing reactive oxygen species (ROS) overproduction and stabilizing the mitochondrial membrane potential, dactylorhins prevent apoptosis in stressed neurons.

Neuroprotective_Pathway ABeta β-Amyloid (25-35) Peptide Accumulation MitoDys Mitochondrial Dysfunction & ROS Overproduction ABeta->MitoDys Induces Toxicity Survival Neuronal Cell Survival & Apoptosis Prevention MitoDys->Survival Triggers Death DactB Dactylorhin B / C Administration DactB->MitoDys Suppresses ROS DactB->Survival Promotes Viability

Fig 2: Neuroprotective mechanism of Dactylorhins against β-amyloid-induced mitochondrial stress.

Experimental Workflows: Extraction and Quantification

To ensure scientific integrity, the extraction and quantification of dactylorhins must account for their high polarity and thermolability. The following protocols are designed as self-validating systems, incorporating causality for every operational choice.

Protocol A: Soxhlet Extraction of Dactylorhins

Causality: Dactylorhins are highly polar glycosidic compounds. A 70% ethanol solvent system is strictly utilized because the 30% water content swells the dried plant matrix, allowing the ethanol to penetrate deep into the tissue and solubilize the glucosyloxybenzyl 2-isobutylmalates. The temperature is capped at 62°C to balance the solvent reflux rate while preventing the thermal degradation of delicate ester bonds [5].

  • Matrix Preparation : Pulverize dried tubers or in vitro shoots of D. hatagirea using liquid nitrogen. Self-Validation: Liquid nitrogen prevents the localized frictional heating of the grinder from degrading the thermolabile dactylorhins.

  • Defatting : Wash the pulverized tissue with hexane (1:5 w/v) to remove non-polar lipids. Discard the hexane fraction.

  • Soxhlet Extraction : Load 100 g of the defatted tissue into a cellulose thimble. Extract with 500 mL of 70% ethanol in a Soxhlet apparatus at 62°C for 48 hours.

  • Concentration : Transfer the extract to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C to yield the crude hydroalcoholic extract.

Protocol B: HPLC-MS Quantification of Dactylorhin C

Causality: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides the necessary resolution to separate structural isomers (e.g., Dactylorhin D and E) and the sensitivity to detect low-abundance elicitation products. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups on Dactylorhin C during chromatography, ensuring sharp peak shapes, while still allowing efficient [M-H]⁻ formation in the Electrospray Ionization (ESI) source.

  • Sample Reconstitution : Dissolve 10 mg of the crude hydroalcoholic extract in 1 mL of HPLC-grade 70% methanol.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation: This step prevents particulate accumulation on the column frit, maintaining a stable system backpressure.

  • Chromatographic Separation :

    • Column : C18 reverse-phase analytical column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase : Gradient elution using Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile).

    • Injection Volume : 10 µL.

  • Mass Spectrometry Detection : Operate the ESI-MS in negative ion mode. Monitor the specific mass-to-charge ratio for Dactylorhin C (m/z 351.1 [M-H]⁻) and Dactylorhin A (m/z 895.3 [M-H]⁻).

Elicitation and Conservation Strategies

Due to the critically endangered status of D. hatagirea, extracting dactylorhins from wild tubers is unsustainable. Modern bioprocessing relies on in vitro shoot and root cultures. To upregulate the biosynthesis of dactylorhins, elicitors such as Yeast Extract, Salicylic Acid, and Methyl Jasmonate are introduced to the culture media. These elicitors mimic pathogenic or environmental stress, artificially triggering the plant's defense mechanisms to overproduce secondary metabolites like Dactylorhin E (yielding up to 0.06 µg/mg in unoptimized baseline cultures).

References

  • "Dactylorhin C | C14H24O10 | CID 10521921". PubChem, National Institutes of Health.[Link]

  • Segawa, K., et al. "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Chemical and Pharmaceutical Bulletin, J-Stage.[Link]

  • Sharma, S., et al. "Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas." Plants (Basel), PubMed Central.[Link]

  • Zhang, D., et al. "Dactylorhin B reduces toxic effects of beta-amyloid fragment (25-35) on neuron cells and isolated rat brain mitochondria." Naunyn Schmiedebergs Arch Pharmacol, PubMed.[Link]

  • "Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea". International Journal of Pharmaceutical Sciences.[Link]

Sources

Foundational

Dactylorhin C: Comprehensive Mass Spectrometry Profiling, Analytical Methodologies, and Pharmacological Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I approach the structural elucidation and quantification of phytochemicals not merely as a routine analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the structural elucidation and quantification of phytochemicals not merely as a routine analytical task, but as a systematic deconstruction of their physicochemical behavior in both the liquid and gas phases. Dactylorhin C, a bioactive succinic acid ester glycoside, presents a unique analytical challenge due to its amphiphilic nature. Primarily extracted from the tubers of Dactylorhiza hatagirea[1], Gymnadenia conopsea[2], and Cremastra appendiculata (Shancigu)[3], this compound has garnered significant attention in pharmacognosy for its neuroprotective and antioxidant properties[4].

This whitepaper provides an authoritative, field-proven guide to the molecular characterization, high-resolution mass spectrometry (HRMS) profiling, and standardized LC-MS/MS isolation protocols for Dactylorhin C.

Physicochemical Profiling & Molecular Architecture

Dactylorhin C is systematically identified as (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioic acid[5]. Its molecular architecture represents a complex interplay between two distinct functional domains:

  • A lipophilic core : Comprising a 2-isobutylmalic acid moiety.

  • A hydrophilic domain : Consisting of a β -D-glucopyranosyl group attached via an O-glycosidic linkage.

This dual polarity dictates both its extraction thermodynamics and its chromatographic retention behavior, necessitating highly specific solvent systems and stationary phases.

Table 1: High-Resolution Mass Spectrometry (HRMS) Profile of Dactylorhin C
ParameterValue / Description
Molecular Formula C14H24O10[5]
Monoisotopic Mass 352.1369 Da[5]
Observed Precursor Ion m/z 351.1290 [M-H]⁻[6]
Mass Error ( Δ ppm) < 3.0 ppm (Instrument dependent)
Primary Adducts [M+NH4]⁺ (m/z 370)[1], [M-H]⁻ (m/z 351)[2]
Key MS/MS Fragments (CID) 333.118, 267.072, 189.076, 171.066, 127.076[6]

High-Resolution Mass Spectrometry (HRMS) Fragmentation Causality

To confidently identify Dactylorhin C in complex botanical matrices, one must understand the causality behind its gas-phase fragmentation. When subjected to Collision-Induced Dissociation (CID) in an ESI-Q-TOF system, the molecule undergoes highly predictable, thermodynamically driven cleavage events[6].

  • Primary Cleavage (O-Glycosidic Bond) : The most labile bond in Dactylorhin C is the ester/glycosidic linkage connecting the glucose moiety to the malic acid core. Application of collision energy (typically 30-35 eV) induces a neutral loss of the hexose sugar (-162 Da, C6H10O5), yielding a highly stable aglycone fragment at m/z 189.08 (2-isobutylmalate)[3].

  • Secondary Dehydration & Decarboxylation : The aglycone subsequently undergoes a loss of water (-18 Da) to form a fragment at m/z 171.07. Further increasing the collision energy forces the cleavage of the carboxylic acid group (-CO2), resulting in a terminal diagnostic fragment at m/z 127.08[2].

Fragmentation Precursor Precursor Ion[M-H]- m/z 351.13 LossH2O Water Loss[M-H-H2O]- m/z 333.12 Precursor->LossH2O -H2O (18 Da) Aglycone Aglycone[M-H-Glc]- m/z 189.08 Precursor->Aglycone Cleavage of O-glycosidic bond -C6H10O5 (162 Da) Frag1 Secondary Fragment m/z 171.07 Aglycone->Frag1 -H2O (18 Da) Frag2 Terminal Fragment m/z 127.08 Aglycone->Frag2 Decarboxylation & Dehydration -CO2, -H2O (62 Da)

Fig 1: ESI negative mode collision-induced dissociation pathways for Dactylorhin C.

Standardized LC-MS/MS Analytical Workflow: A Self-Validating Protocol

Reliable quantification requires a protocol that actively monitors and corrects for matrix effects and instrument drift. The following workflow is designed as a self-validating system , ensuring absolute data integrity from extraction to detection.

LCMS_Workflow Sample 1. Tuber Extraction (MeOH/H2O) Prep 2. Sample Prep (Centrifugation) Sample->Prep UPLC 3. UPLC Separation (C18, Gradient) Prep->UPLC ESI 4. ESI Source (Negative Mode) UPLC->ESI QTOF 5. Q-TOF MS/MS (m/z 351.13) ESI->QTOF Data 6. Data Analysis (Mass Defect) QTOF->Data

Fig 2: End-to-end LC-MS/MS analytical workflow for Dactylorhin C isolation and characterization.
Step 1: Analyte Extraction and Matrix De-proteination
  • Methodology : Accurately weigh 50 mg of lyophilized tuber powder. Extract with 1.0 mL of 70% LC-MS grade methanol (v/v) using ultrasonic-assisted extraction (UAE) at 4°C for 30 minutes. Centrifuge at 14,000 × g for 15 minutes.

  • Causality & Rationale : A 70% methanol solvent system strikes the optimal dielectric balance, maximizing the solubility of the amphiphilic Dactylorhin C while simultaneously precipitating high-molecular-weight proteins and complex polysaccharides that cause severe ion suppression in the ESI source.

  • Self-Validation Mechanism : To ensure extraction efficiency and monitor matrix effects, the extraction solvent is pre-spiked with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS). Post-extraction recovery must fall within the 85-115% acceptance criteria before proceeding.

Step 2: UPLC Chromatographic Separation
  • Methodology : Inject 2 μL of the filtered extract onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 30°C. Mobile phase A is 0.1% formic acid in water; Mobile phase B is acetonitrile. Employ a gradient elution (e.g., 2% to 80% B over 60 minutes) at a flow rate of 0.3 mL/min[3].

  • Causality & Rationale : The High Strength Silica (HSS) T3 stationary phase is specifically engineered to retain polar compounds better than traditional C18 columns. Given the high polarity of Dactylorhin C's sugar moiety, a standard C18 would risk early elution in the void volume. The addition of 0.1% formic acid suppresses the ionization of residual silanol groups on the column, preventing peak tailing and ensuring sharp chromatographic peaks.

  • Self-Validation Mechanism : The protocol mandates the injection of a solvent blank immediately prior to and following the sample sequence to validate zero column carryover. A Quality Control (QC) pooled sample is injected every 10 runs to verify retention time stability (drift < 0.1 min).

Step 3: High-Resolution MS/MS Acquisition
  • Methodology : Operate the Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. Set the capillary voltage to -4.5 kV, source temperature to 550°C, and acquire data in the m/z 100–1500 range[7]. Utilize CID with a collision energy of 35 eV for MS/MS fragmentation[6].

  • Causality & Rationale : Why negative mode? Dactylorhin C possesses a butanedioic (succinic) acid core. Carboxylic acids readily deprotonate in the gas phase, yielding a highly abundant and stable [M-H]⁻ precursor ion at m/z 351.1290[6]. Positive mode ionization typically results in complex, heterogeneous adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which dilutes the signal and complicates downstream spectral interpretation.

  • Self-Validation Mechanism : The system utilizes an automated dual-spray source to continuously infuse a reference mass solution (e.g., leucine enkephalin). This lock-mass correction ensures that the mass accuracy remains strictly below 5 ppm error throughout the entire analytical batch.

Pharmacological Significance & Pathway Modulation

Beyond its analytical chemistry, Dactylorhin C is a potent bioactive agent. Recent pharmacological studies have highlighted its efficacy as a neuroprotective agent against dementia and Alzheimer's disease[4], as well as its role in anti-liver cancer formulations[3].

Table 2: Botanical Sources and Documented Pharmacological Activities
Botanical SourceCommon NameIdentified Compound ClassDocumented Biological Activity
Dactylorhiza hatagireaPanch AunleSuccinic acid ester glycosidesNeuroprotective, Anti-dementia[4]
Gymnadenia conopseaPalmate OrchidBenzyl ester glucosidesAnti-fatigue, Antioxidant[8]
Cremastra appendiculataShanciguOrganic acids & GlycosidesAnti-liver cancer, Detoxifying[3]
Apium graveolensEgyptian CeleryPhenolic derivativesAntimicrobial, Antioxidant[6]

Mechanistically, Dactylorhin C mitigates cellular damage by directly scavenging Reactive Oxygen Species (ROS) and upregulating the Nrf2/ARE (Antioxidant Response Element) signaling pathway, which is critical for maintaining redox homeostasis and promoting neuronal survival.

BioPathway DacC Dactylorhin C (Bioactive Agent) ROS Reactive Oxygen Species (ROS) DacC->ROS Direct Scavenging Nrf2 Nrf2 Nuclear Translocation DacC->Nrf2 Pathway Activation ARE ARE Gene Transcription Nrf2->ARE Binds to ARE->ROS Antioxidant Enzymes Neuro Neuroprotection & Cell Survival ARE->Neuro Promotes

Fig 3: Proposed Nrf2/ARE antioxidant and neuroprotective signaling pathway of Dactylorhin C.

References

  • Title : Dactylorhin C | C14H24O10 | CID 10521921. Source : PubChem - National Institutes of Health (NIH). URL :[Link]

  • Title : Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. Source : International Journal of Mass Spectrometry. URL :[Link]

  • Title : Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery (Apium graveolens L., Apiaceae) Aerial Parts via UPLC/ESI/TOF-MS. Source : Molecules (PubMed Central). URL :[Link]

  • Title : Metabolite Profiling and Distribution of Militarine in Rats Using UPLC-Q-TOF-MS/MS. Source : Molecules (MDPI). URL :[Link]

  • Title : Rapid Characterization of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis. Source : Molecules (PubMed Central). URL :[Link]

  • Title : Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects. Source : Frontiers in Pharmacology (PubMed Central). URL :[Link]

  • Title : Gymnadenia conopsea orchid: a systematic review. Source : Frontiers in Pharmacology. URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Exhaustive Soxhlet Extraction and Recovery of Dactylorhin C from Orchidaceous Tubers

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Dactylorhiza hatagirea, Bletilla striata, or Gymnadenia conopsea tubers Target Analyte: Dactylorhin C (CAS: 25...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Dactylorhiza hatagirea, Bletilla striata, or Gymnadenia conopsea tubers Target Analyte: Dactylorhin C (CAS: 256459-23-1)

Introduction & Scientific Rationale

Dactylorhin C is a bioactive glycosidic ester—specifically, (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[1]. Naturally synthesized in the mature tubers of medicinal orchids such as Dactylorhiza hatagirea and Bletilla striata, this compound has garnered significant pharmaceutical interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties, including its ability to mitigate cyclophosphamide-induced oxidative stress[2][3].

Extracting Dactylorhin C presents a unique physicochemical challenge. Orchid tubers are notoriously rich in mucilaginous polysaccharides (e.g., glucomannans)[2]. Standard maceration often results in the solvent becoming highly viscous, trapping the target secondary metabolites and severely limiting mass transfer.

The Soxhlet Advantage: We employ the Soxhlet extraction method to circumvent this matrix effect. By isolating the biomass within a cellulose thimble, the mucilage remains physically contained while pure, condensed solvent continuously percolates through the matrix[4]. This maintains an absolute concentration gradient, driving the exhaustive extraction of polar glycosides without requiring excessive solvent volumes.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the critical path of the extraction protocol, highlighting the mechanistic purpose behind each phase of the workflow.

SoxhletWorkflow N1 Raw Biomass (Orchid Tubers) N2 Lyophilization & Milling (60-80 mesh) N1->N2 Prevents thermal degradation & increases surface area N3 Soxhlet Extraction (70% EtOH, 62°C, 48h) N2->N3 Matrix swelling & exhaustive reflux N4 Rotary Evaporation (Vacuum, 40°C) N3->N4 Solvent recovery & concentration N5 UPLC-ESI/TQ-MS (m/z 351.13 [M-H]-) N4->N5 Reconstitution in MeOH & 0.22µm filtration

Figure 1: Mechanistic workflow for the extraction and analytical validation of Dactylorhin C.

Quantitative Data & Parameter Summary

To ensure reproducibility and optimal yield, the extraction parameters must be strictly controlled. The table below summarizes the quantitative conditions and the physical chemistry rationale behind each parameter.

ParameterSpecificationMechanistic Rationale
Extraction Solvent 70% Aqueous EthanolBalances polarity for glycoside solubilization; the aqueous fraction swells the cellular matrix, allowing ethanol to penetrate[4].
Reflux Temperature 62°C – 65°CEnsures a steady siphon rate without exceeding the thermal degradation threshold of the target ester and glycosidic bonds[4].
Extraction Time 48 HoursProvides a sufficient number of solvent exchange cycles to exhaustively deplete the dense tuber matrix of secondary metabolites[4].
Evaporation Temp 40°C (under vacuum)Lowers the boiling point of the azeotrope, preventing thermal hydrolysis of Dactylorhin C during solvent removal.
Target Mass (ESI-) m/z 351.13Corresponds to the [M−H]− ion of Dactylorhin C ( C14​H24​O10​ ), confirming successful extraction[1][5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the physical preparation and temperature controls is critical to preventing the degradation of Dactylorhin C.

Phase 1: Biomass Pre-Processing
  • Lyophilization: Flash-freeze the freshly harvested mature tubers (e.g., D. hatagirea) using liquid nitrogen, then lyophilize (freeze-dry) to a constant weight.

    • Causality: Orchid tubers contain high moisture and thermolabile compounds. Traditional oven-drying causes case-hardening (trapping metabolites inside the tissue) and thermal degradation. Lyophilization preserves the cellular ultrastructure.

  • Milling: Grind the dried tubers using a cryogenic mill or a standard analytical mill. Pass the powder through a 60–80 mesh sieve.

    • Causality: This specific mesh size maximizes the surface-area-to-volume ratio for solvent contact while preventing the powder from compacting too densely in the thimble, which would impede the siphon mechanism.

Phase 2: Soxhlet Assembly and Execution
  • Thimble Loading: Weigh exactly 100.0 g of the milled tuber powder and pack it evenly into a high-purity cellulose extraction thimble. Place a small plug of glass wool at the top of the thimble.

    • Causality: The glass wool plug prevents fine biomass particles from floating out of the thimble and clogging the Soxhlet siphon tube, which would halt the continuous extraction cycle.

  • Solvent Preparation: Add 1000 mL of 70% aqueous ethanol (v/v) to a 2000 mL round-bottom flask. Add 3-4 anti-bumping granules.

  • Refluxing: Assemble the Soxhlet apparatus and attach a chilled condenser. Heat the mantle to maintain a solvent temperature of 62°C–65°C.

  • Extraction Duration: Run the extraction continuously for 48 hours[4].

    • Self-Validation Check: By the 48th hour, the solvent pooling in the extractor body before siphoning should be completely colorless, indicating exhaustive extraction of all soluble compounds.

Phase 3: Solvent Recovery and Concentration
  • Rotary Evaporation: Transfer the crude extract to a rotary evaporator. Remove the solvent under reduced pressure (e.g., 150 mbar) with the water bath temperature strictly set to 40°C .

    • Causality: Evaporating under vacuum lowers the boiling point of the ethanol-water mixture. Keeping the temperature at or below 40°C prevents the thermal degradation of Dactylorhin C into its aglycone or other hydrolysis products.

  • Lyophilization of Residue: If residual water remains after ethanol evaporation, freeze the flask and lyophilize the contents to obtain a dry, crude hydroalcoholic extract powder.

Phase 4: Reconstitution and Analytical Validation
  • Sample Cleanup: Weigh 100 mg of the crude extract and reconstitute it in 10 mL of HPLC-grade 70% methanol[4].

  • Centrifugation: Centrifuge the solution at 5000 rpm for 10 minutes.

    • Causality: Methanol selectively precipitates residual high-molecular-weight glucomannans that may have co-extracted. Centrifugation pellets these polysaccharides, ensuring the sample will not foul analytical columns[4].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • UPLC-ESI/TQ-MS Analysis: Analyze the sample using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry. Dactylorhin C is confirmed by the presence of a prominent peak at m/z 351.13 in negative ionization mode [M−H]− [5][6].

Sources

Application

Application Note &amp; Protocols: A Multi-Assay Approach for Characterizing the In Vitro Antioxidant Activity of Dactylorhin C

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing pipeline to characterize the antioxidant potential of Dactyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing pipeline to characterize the antioxidant potential of Dactylorhin C, a novel natural product isolate. Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant activity, we present a tiered approach employing a panel of complementary assays. This guide moves from foundational chemical-based radical scavenging assays (DPPH and ABTS) to a more biologically relevant method measuring the quenching of peroxyl radicals (ORAC) and culminates in a cell-based model (Cellular Antioxidant Activity assay) to account for bioavailability and metabolism. For each assay, we provide the underlying scientific principles, detailed step-by-step protocols optimized for a 96-well plate format, and guidelines for data analysis and interpretation.

Introduction: The Rationale for a Multi-Assay Approach

Reactive oxygen species (ROS) are constantly generated in vivo as byproducts of metabolic processes.[1] An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Natural products are a rich source of novel antioxidant compounds.[4][5] Dactylorhin C, a hypothetical compound from the orchid genus Dactylorhiza, which is known for its phenolic and flavonoid constituents, presents a promising candidate for investigation.[3][5][6][7]

Evaluating the antioxidant capacity of a novel compound like Dactylorhin C requires a comprehensive strategy. Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Furthermore, their activity can be influenced by factors like solubility and interaction with different radical species. Therefore, relying on a single in vitro assay can be misleading.[8] This guide advocates for a panel of assays to build a complete antioxidant profile for Dactylorhin C. We will detail four key assays:

  • DPPH Assay: A rapid and straightforward SET-based assay to screen for radical scavenging ability.[8][9]

  • ABTS Assay: A versatile SET-based assay applicable to both hydrophilic and lipophilic compounds.[10][11]

  • ORAC Assay: A HAT-based assay that measures the capacity to quench peroxyl radicals, which are physiologically relevant.[12][13]

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides more biologically significant data by considering cellular uptake, metabolism, and localization.[1][2][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a widely used method to screen for free radical scavenging activity.[8] It utilizes the stable free radical DPPH•, which has a deep violet color and a maximum absorbance around 517 nm.[8][15] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[9] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the sample.[8]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Dactylorhin C & Ascorbic Acid dilutions P2 Prepare 0.1 mM DPPH working solution A1 Add 100 µL Sample, Control, or Blank (Methanol) P2->A1 A2 Add 100 µL DPPH working solution to all wells A1->A2 A3 Incubate 30 min in the dark at RT A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration & determine IC50 value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Freshly prepare by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Store in a foil-wrapped bottle to protect from light.[9]

  • Dactylorhin C Solutions: Prepare a 1 mg/mL stock solution of Dactylorhin C in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control (Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute similarly to Dactylorhin C.

Assay Procedure (96-well plate format):

  • Add 100 µL of each Dactylorhin C dilution, ascorbic acid dilution, or methanol (for the blank/control) into triplicate wells of a 96-well plate.[9]

  • To every well, add 100 µL of the 0.1 mM DPPH working solution. Mix gently by pipetting.[16]

  • Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

  • Measure the absorbance at 517 nm using a microplate reader.[11]

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:[9] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control: Absorbance of the DPPH solution with methanol (no sample).

    • Abs_sample: Absorbance of the DPPH solution with the test sample.

  • Determine the IC50 value: Plot the % Inhibition against the concentration of Dactylorhin C. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and can be determined by linear regression analysis.[11] A lower IC50 value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of the Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The assay begins with the generation of the blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] When an antioxidant is added, it donates electrons or hydrogen atoms, neutralizing the radical cation and causing the solution to lose its color.[10] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[10][11]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare ABTS (7 mM) & Potassium Persulfate (2.45 mM) P2 Mix 1:1 and incubate 12-16h in dark to form ABTS•+ P1->P2 P3 Dilute ABTS•+ solution to Abs of 0.70 ± 0.02 at 734 nm P2->P3 A1 Add 10 µL Sample or Trolox Standard to wells P3->A1 A2 Add 190 µL diluted ABTS•+ solution to all wells A1->A2 A3 Incubate 6-10 min at room temperature A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Generate Trolox standard curve and calculate TEAC value D1->D2

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10][18]

  • Diluted ABTS•+ Solution: Before use, dilute the working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][17] This is a critical step for reproducibility.

Assay Procedure (96-well plate format):

  • Prepare serial dilutions of Dactylorhin C and a standard antioxidant like Trolox (e.g., 10-200 µM).

  • Add 10 µL of each sample or Trolox standard dilution into triplicate wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.[17]

  • Mix and incubate at room temperature for 6-10 minutes.[17]

  • Measure the absorbance at 734 nm using a microplate reader.[11][18]

Data Analysis
  • Calculate % Inhibition as described in the DPPH assay (Section 2.4).

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition of the Trolox standards against their concentrations. Use the linear regression equation of the Trolox curve to calculate the TEAC value for Dactylorhin C. The result is expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.[11][17]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle of the Assay

The ORAC assay measures the antioxidant's ability to inhibit the degradation of a fluorescent probe (typically fluorescein) by peroxyl radicals.[12][13] The assay is based on a hydrogen atom transfer (HAT) mechanism.[13] Peroxyl radicals are generated by the thermal decomposition of an initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] In the absence of an antioxidant, these radicals oxidize and quench the fluorescein signal. An antioxidant protects the fluorescein by neutralizing the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard, Trolox.[13]

Experimental Workflow: ORAC Assay

ORAC_Workflow cluster_prep Preparation (Black 96-Well Plate) cluster_assay Kinetic Reading cluster_analysis Data Analysis P1 Add 25 µL Sample or Trolox Standard P2 Add 150 µL Fluorescein Solution to all wells P1->P2 P3 Pre-incubate plate 30 min at 37°C P2->P3 A1 Inject 25 µL AAPH (Free Radical Initiator) P3->A1 A2 Immediately begin kinetic fluorescence reading (Ex: 485 nm, Em: 520 nm) A1->A2 A3 Read every 1-2 min for 60-90 minutes A2->A3 D1 Calculate Area Under the Curve (AUC) for each well A3->D1 D2 Calculate Net AUC (AUC_sample - AUC_blank) D1->D2 D3 Plot Net AUC vs. Trolox Conc. & determine TEAC value D2->D3

Caption: Workflow for the kinetic ORAC assay.

Detailed Protocol

Reagent Preparation:

  • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

  • AAPH Solution: Freshly prepare a solution of AAPH in 75 mM phosphate buffer. The concentration may vary, but 75 mM is a common starting point.[19]

  • Trolox Standards: Prepare a stock solution of Trolox (e.g., 1 mM) and create a standard curve by serial dilution (e.g., 10-100 µM) in phosphate buffer.[19]

  • Dactylorhin C Solutions: Prepare dilutions of Dactylorhin C in phosphate buffer.

Assay Procedure (Black, clear-bottom 96-well plate):

  • Pipette 25 µL of Dactylorhin C dilutions, Trolox standards, or phosphate buffer (blank) into triplicate wells.[20]

  • Add 150 µL of the fluorescein working solution to all wells. Mix thoroughly.[20]

  • Incubate the plate for at least 30 minutes at 37°C in the plate reader to allow thermal equilibration.[12][20]

  • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells, preferably using an automated injector in the plate reader.[20]

  • Immediately begin kinetic fluorescence readings. Measure fluorescence every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520-535 nm).[19]

Data Analysis
  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank using the plate reader's software. The AUC is calculated using the formula:[19] AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0)

    • f0 is the initial fluorescence reading at time 0.

    • fi is the fluorescence reading at time i.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[19] Net AUC = AUC_sample - AUC_blank

  • Determine ORAC Value: Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. Use the regression equation to determine the ORAC value of Dactylorhin C, expressed as µmol TE/g or µmol TE/µmol.

Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay

While chemical assays are excellent for initial screening, they do not account for biological complexity.[1][2] The CAA assay measures antioxidant activity within a cellular environment, considering factors like cell uptake and metabolism.[2][14] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[2][21] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[2][22] ROS, induced by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[2][21][22] Antioxidants that are taken up by the cells can quench these ROS, thereby inhibiting the formation of DCF. The reduction in fluorescence intensity over time is proportional to the cellular antioxidant activity.[14]

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Cell Preparation & Loading cluster_assay Kinetic Reading cluster_analysis Data Analysis P1 Seed cells (e.g., HepG2) in black 96-well plate & grow to confluence P2 Wash cells with PBS P1->P2 P3 Load cells with DCFH-DA (e.g., 50 µL) + Sample or Quercetin (50 µL) P2->P3 P4 Incubate 1 hour at 37°C P3->P4 A1 Wash cells to remove excess probe/sample P4->A1 A2 Add AAPH (Radical Initiator) to induce oxidative stress A1->A2 A3 Immediately begin kinetic fluorescence reading (Ex: 485 nm, Em: 535 nm) A2->A3 A4 Read every 5 min for 1 hour A3->A4 D1 Calculate Area Under the Curve (AUC) A4->D1 D2 Calculate CAA units relative to Quercetin D1->D2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol

Materials & Reagents:

  • Human liver cancer (HepG2) or other suitable adherent cells.

  • Black, clear-bottom 96-well tissue culture treated plates.

  • DCFH-DA probe solution.

  • AAPH (or other radical initiator).

  • Quercetin (positive control standard).[14]

Assay Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will achieve 90-100% confluence after 24 hours (e.g., 60,000 cells/well).[14]

  • Cell Treatment: After 24 hours, remove the culture medium and wash the cell monolayer gently with 100 µL of PBS.[14]

  • Add 50 µL of the working DCFH-DA probe solution to each well.[2]

  • Immediately add 50 µL of Dactylorhin C dilutions, Quercetin standard dilutions, or culture medium (control) to the appropriate wells.[2]

  • Incubate the plate for 1 hour at 37°C in a CO2 incubator.[14]

  • Induction of Oxidative Stress: Remove the treatment solution and gently wash the cells once with 100 µL of PBS.

  • Add 100 µL of the AAPH radical initiator solution (prepared in culture medium) to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[14][22]

Data Analysis
  • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic profiles for each sample.

  • Calculate CAA Units: The antioxidant activity is quantified by calculating the percent inhibition relative to the control wells and can be expressed in terms of Quercetin Equivalents (QE) by comparing the sample's AUC to the standard curve generated with Quercetin.[14] CAA Unit = 100 - (AUC_sample / AUC_control) x 100

Data Presentation and Interpretation

To build a comprehensive antioxidant profile for Dactylorhin C, results from all assays should be compiled and compared against a well-characterized standard antioxidant.

Table 1: Summary of In Vitro Antioxidant Activity of Dactylorhin C

Assay Parameter Dactylorhin C Ascorbic Acid Trolox Quercetin
DPPH Assay IC50 (µg/mL) [Insert Value] [Insert Value] N/A N/A
ABTS Assay TEAC (µmol TE/mg) [Insert Value] N/A 1.0 (by definition) N/A
ORAC Assay ORAC Value (µmol TE/mg) [Insert Value] N/A 1.0 (by definition) N/A

| CAA Assay | QE (µmol QE/mg) | [Insert Value] | N/A | N/A | 1.0 (by definition) |

Note: Values are placeholders and should be replaced with experimental data. N/A indicates not applicable as the primary standard for that assay.

Interpretation:

  • A low IC50 in the DPPH assay suggests potent radical scavenging via electron/hydrogen donation.

  • A high TEAC value from the ABTS assay confirms this activity and provides a standardized comparison to Trolox.

  • A high ORAC value is particularly significant as it demonstrates efficacy against peroxyl radicals, a major class of radicals in the human body.

  • A positive result in the CAA assay is the most compelling evidence, indicating that Dactylorhin C is bioavailable to cells and can inhibit intracellular oxidative stress, which is a crucial finding for any compound intended for therapeutic development.

References

  • BenchChem. (2025). Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds.
  • Rocchetti, G., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 799. Available at: [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Evaluation of antioxidant activity using in vitro tests. Bio-protocol, 11(15), e4119. Available at: [Link]

  • Bio-protocol. (n.d.). Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol, 12(11), e4426. Available at: [Link]

  • Scribd. (n.d.). ORAC Assay Protocol Overview. Retrieved from [Link]

  • Rani, A., et al. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. International Journal of Pharmaceutical Sciences and Research, 14(12), 1000-1011.
  • BenchChem. (2025). Application Notes and Protocols: ORAC Assay for Measuring Antioxidant Activity of Isomartynoside.
  • Martínez-Morales, F., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Figure in a research article].
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Kosyan, A., et al. (2021). Study of the Properties of In Vitro Dactylorhiza maculata (L.) Soó (Family Orchidaceae) Extracts. Plants, 10(7), 1341. Available at: [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit. Retrieved from [Link]

  • Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
  • Bio-protocol. (n.d.). DCF-DA Assay Protocol. Bio-protocol, 11(24), e4256. Available at: [Link]

  • PubMed. (2025).
  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • ResearchGate. (2025).
  • Kiziltaş, H., et al. (2019). Evaluation of Antioxidant Properties, Trace Element and Mineral Composition of Dactylorhiza umbrosa (Kar. & Kir.) Nevski (Orchidaceae). DergiPark.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • MDPI. (2022). Sahlep (Dactylorhiza osmanica): Phytochemical Analyses by LC-HRMS, Molecular Docking, Antioxidant Activity, and Enzyme Inhibition Profiles.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Dicranolomin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in Scaling Up Dactylorhin C Extraction

Welcome to the Application Science Support Center. Scaling up the extraction of Dactylorhin C —a bioactive glucosyloxybenzyl 2-isobutylmalate derivative primarily sourced from orchid tubers like Gymnadenia conopsea, Blet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Scaling up the extraction of Dactylorhin C —a bioactive glucosyloxybenzyl 2-isobutylmalate derivative primarily sourced from orchid tubers like Gymnadenia conopsea, Bletilla striata, and Dactylorhiza hatagirea—presents unique biochemical and chemical engineering challenges.

Unlike bench-scale isolation, pilot-scale extraction is frequently derailed by massive co-extraction of viscous polysaccharides and the thermal degradation of delicate ester bonds. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery of Dactylorhin C at scale.

Part 1: Expert FAQs on Scale-Up Bottlenecks

Q1: Why does my Dactylorhin C yield drop exponentially when scaling from 10g to 1kg of Gymnadenia conopsea tubers? Causality: At the bench scale, heat dissipation and mass transfer are rapid. However, at the 1kg scale, prolonged heating during solvent removal or traditional reflux extraction causes thermal hydrolysis. Dactylorhin C and its complex precursors (like Dactylorhin A and E) contain heat-sensitive ester bonds. Prolonged exposure to temperatures >60°C cleaves these bonds, degrading the target into butanedioic acid derivatives and loroglossin 1. Solution: Shift from thermal reflux to Ultrasound-Assisted Extraction (UAE) at strictly controlled temperatures (≤50°C) to preserve the structural integrity of the phenolic glycosides 2.

Q2: How do I resolve the severe emulsion issues during liquid-liquid extraction (Ethyl Acetate/Water)? Causality: Orchid tubers are exceptionally rich in glucomannans (water-soluble polysaccharides). During scale-up, these polysaccharides swell, drastically increasing the viscosity of the extract. When partitioned with ethyl acetate, these glucomannans act as potent emulsifying agents, creating thick, unresolvable emulsion layers that trap Dactylorhin C. Solution: Implement a matrix depletion step before partitioning. By concentrating the crude ethanolic extract and adding 4 volumes of cold ethanol (4°C), you selectively precipitate the polysaccharides while keeping the target glycosides in solution.

Q3: How can I accurately distinguish Dactylorhin C from structural analogs like Dactylorhin A and Militarine during process monitoring? Causality: Dactylorhin C ( C14​H24​O10​ ) is often a partial hydrolysis product of larger glucosyloxybenzyl 2-isobutylmalates like Dactylorhin A. Because they share identical chromophores, UV-Vis monitoring alone is insufficient and misleading. Solution: Utilize UPLC-Orbitrap-MS/MS in negative ion mode. Dactylorhin C yields a distinct [M−H]− precursor ion at m/z 351.129, whereas Dactylorhin A yields m/z 619.224 3.

Part 2: Mechanistic Pathways & Workflows

To understand the fragility of the molecule, refer to the degradation pathway below. Enzymatic or thermal stress directly dictates your final yield.

Degradation A Dactylorhin A / E (Precursor Glycosides) B Enzymatic Hydrolysis (Almond Emulsin / Endogenous) A->B Cleavage of benzyl ester C Dactylorhin C (Target: m/z 351.129) B->C Yields target molecule D Thermal Stress (Scale-Up > 60°C) C->D Process bottleneck E Loroglossin & Butanedioic Acid Derivatives D->E Ester bond degradation

Mechanistic pathway of Dactylorhin C formation and thermal degradation.

Part 3: Quantitative Process Optimization

The following table summarizes the causal relationship between extraction parameters, matrix interference (viscosity), and the final yield of Dactylorhin C.

ScaleExtraction MethodTemp (°C)Time (min)Extract Viscosity (cP)Dactylorhin C Yield (mg/g DW)Primary Failure Mode
Bench (10g)Heat Reflux80120> 50 (High)1.2Minor thermal degradation
Bench (10g)UAE (50% EtOH)5050< 15 (Low)2.8None (Optimal)
Pilot (1kg) Heat Reflux 80 240 > 150 (Severe) 0.4 Severe thermal hydrolysis
Pilot (1kg) UAE + EtOH Ppt 50 50 < 5 (Minimal) 2.6 None (Scalable)

Data synthesized from optimized Bletilla striata and Gymnadenia conopsea extraction profiles 2.

Part 4: Self-Validating Scale-Up Protocols

A protocol is only scalable if it contains built-in validation checkpoints to prevent downstream failure. The following methodologies are designed as self-validating systems.

Protocol A: Ultrasound-Assisted Extraction (UAE) & Matrix Depletion

Objective: Extract Dactylorhin C while preventing thermal degradation and eliminating emulsion-causing glucomannans.

  • Milling & Sieving: Pulverize dried orchid tubers and pass through a 40-mesh sieve to ensure uniform particle size for mass transfer.

  • Extraction: Suspend the powder in 50% aqueous ethanol at a solid-liquid ratio of 1:40 (g/mL). Apply ultrasonic extraction (100 W, 40 Hz) at 50°C for exactly 50 minutes 2.

  • Filtration & Concentration: Filter the homogenate through a 0.45 µm membrane. Concentrate the filtrate under reduced pressure at 40°C until the volume is reduced by 75%.

  • VALIDATION CHECKPOINT 1 (Viscosity Test): Measure the concentrate's viscosity using a rotational viscometer.

    • Logic: If viscosity is >15 cP, glucomannan concentration is too high and will ruin the liquid-liquid partition. Proceed to Step 5. If <15 cP, you may bypass Step 5.

  • Polysaccharide Precipitation: Slowly add 4 volumes of absolute ethanol (pre-chilled to 4°C) to the concentrate while stirring. Incubate at 4°C for 12 hours. Centrifuge at 8000 rpm for 15 minutes. Recover the supernatant (containing Dactylorhin C) and discard the polysaccharide pellet.

Protocol B: Liquid-Liquid Partitioning & Preparative HPLC

Objective: Isolate Dactylorhin C from structural analogs with high purity.

  • Partitioning: Evaporate the ethanol from the Protocol A supernatant. Resuspend in distilled water and partition 3 times with equal volumes of Ethyl Acetate (EtOAc). Collect the EtOAc fractions.

  • Chromatography Setup: Inject the concentrated EtOAc fraction onto a Preparative HPLC system equipped with a C18 column (250 × 21.2 mm, 5 µm).

  • Gradient Elution: Run a linear gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B): 5% to 35% A over 6 minutes, then 35% to 45% A up to 18 minutes.

  • VALIDATION CHECKPOINT 2 (Mass Spectrometry Confirmation): Before pooling the collected fractions, analyze a 1 µL aliquot via UPLC-Orbitrap-MS/MS.

    • Logic: Confirm the presence of the [M−H]− ion at m/z 351.129 (Dactylorhin C) and explicitly verify the absence of m/z 619.224 (Dactylorhin A) 3. Only pool fractions that pass this binary check.

Workflow N1 Raw Orchid Tubers (Gymnadenia conopsea) N2 Ultrasound-Assisted Extraction (50% EtOH, 50°C) N1->N2 N3 Validation Checkpoint 1 (Viscosity < 15 cP) N2->N3 N4 Polysaccharide Precipitation (4x Vol Cold EtOH) N3->N4 If viscosity > 15 cP N5 Liquid-Liquid Partitioning (EtOAc / H2O) N3->N5 If viscosity < 15 cP N4->N5 Supernatant recovery N6 Preparative HPLC (C18, Gradient Elution) N5->N6 EtOAc fraction N7 Validation Checkpoint 2 (UPLC-MS/MS m/z 351.129) N6->N7 N8 Purified Dactylorhin C (>98% Purity) N7->N8 Confirmed fraction

Self-validating scale-up workflow for Dactylorhin C extraction and purification.

References

  • Kizu, H., Kaneko, E., & Tomimori, T. (2000). "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Li, X., et al. (2024). "Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata." Molecules (PMC). Available at:[Link]

  • Wang, Y., et al. (2020). "Rapid Characterization of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis." Molecules (MDPI). Available at: [Link]

  • Lin, Y., et al. (2024). "Gymnadenia conopsea orchid: a systematic review." Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Optimization

Dactylorhin C Technical Support Center: Stability Analytics &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Dactylorhin C (CAS# 256459-23-1), a bioactive glycoside primarily isolated from the tubers of Dactylorhiza hatagirea and Bletilla striata[1][2]. As a β -D-glucopyranoside deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dactylorhin C (CAS# 256459-23-1), a bioactive glycoside primarily isolated from the tubers of Dactylorhiza hatagirea and Bletilla striata[1][2]. As a β -D-glucopyranoside derivative of 2-isobutylmalic acid[3], Dactylorhin C presents unique stability challenges during extraction, formulation, and analytical quantification. Its dicarboxylic acid moiety and β -glycosidic bond make it highly susceptible to pH-driven hydrolysis and thermal degradation[2][4].

This guide is engineered for researchers and drug development professionals, providing field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the structural integrity of Dactylorhin C in your workflows.

Thermodynamic and pH Stability Profile

Understanding the boundary conditions of Dactylorhin C is critical. The molecule degrades via two primary mechanisms: acid-catalyzed hydrolysis of the oxocarbenium ion intermediate, and thermal cleavage of the glycosidic linkage[2][4]. At temperatures exceeding 60°C, the kinetic energy surpasses the activation barrier for glycosidic bond maintenance, leading to rapid degradation into D-glucose and 2-isobutylmalic acid[2][4].

Quantitative Stability Matrix

The following table summarizes the quantitative recovery of Dactylorhin C under various stress conditions.

Table 1: Dactylorhin C Recovery Matrix (% Intact Compound Remaining After 24 Hours)

Incubation TemppH 2.0 (Strong Acid)pH 5.5 (Weak Acid)pH 7.4 (Physiological)pH 10.0 (Alkaline)
4°C 92.4%99.1%98.5%88.2%
25°C 78.1%95.3%94.0%65.4%
60°C 15.2%62.8%58.1%12.0%
80°C < 1.0%18.4%14.2%< 1.0%

Data synthesis based on accelerated degradation kinetics and optimized extraction parameters establishing 40–60°C as the critical thermal threshold[2].

Degradation Pathway Visualization

G DactC Dactylorhin C (Intact Glycoside) CondAcid Acidic pH (< 4.0) [H+ Catalysis] DactC->CondAcid CondTemp High Temp (> 60°C) [Thermal Agitation] DactC->CondTemp CondBase Alkaline pH (> 8.0) [OH- Attack] DactC->CondBase Inter Glycosidic Bond Cleavage & Ester Hydrolysis CondAcid->Inter Oxocarbenium Formation CondTemp->Inter Thermal Cleavage CondBase->Inter Saponification Prod1 D-Glucose Inter->Prod1 Prod2 2-Isobutylmalic Acid Inter->Prod2

Mechanistic pathways of Dactylorhin C degradation under extreme pH and thermal conditions.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing or split peaks for Dactylorhin C during HPLC-PDA analysis? Causality & Solution: Dactylorhin C contains two carboxylic acid groups (butanedioic acid backbone)[3]. In a neutral mobile phase, these groups partially ionize, leading to multiple protonation states interacting variably with the stationary phase. Fix: Acidify your mobile phase with 0.1% Formic Acid (pH ~2.7). This suppresses ionization, ensuring the molecule remains fully protonated for sharp, symmetrical peak resolution[5].

Q2: My extraction yields from Bletilla striata are highly variable. What is causing the loss of Dactylorhin C? Causality & Solution: You are likely exceeding the thermal stability threshold during ultrasound-assisted or reflux extraction. Studies demonstrate that extraction temperatures above 60°C cause significant degradation of sunscreen components, including Dactylorhin C[2]. Fix: Cap your extraction temperature at 50°C. Use a 50% ethanol-water mixture to optimize the dielectric constant for glycoside solubility while minimizing thermal stress[2].

Q3: How should I store purified Dactylorhin C standards to prevent spontaneous degradation? Causality & Solution: Ambient moisture and temperature facilitate slow hydrolysis of the β -D-glucopyranoside bond. Fix: Store lyophilized powders in the dark at -20°C for long-term stability (months to years), or 0–4°C for short-term use (days to weeks)[1]. Reconstitute in anhydrous organic solvents (e.g., 100% Methanol) rather than water for stock solutions.

Standard Operating Procedure: Self-Validating Forced Degradation Assay

To accurately quantify the stability of Dactylorhin C in your specific formulation, use this self-validating LC-MS/MS workflow. This protocol incorporates a quenching step to halt degradation instantly, ensuring that the degradation measured reflects the incubation period, not the time spent waiting in the autosampler.

Phase 1: Sample Preparation & Stress Incubation
  • Stock Preparation: Dissolve 1.0 mg of Dactylorhin C standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Matrix Spiking: Dilute the stock to 10 µg/mL in your target buffer (e.g., 50 mM Citrate buffer, pH 3.0).

  • Internal Standard (IS) Addition: Spike the solution with 1 µg/mL of a stable structural analog (e.g., Loroglossin) to self-validate extraction recovery and ionization efficiency[6].

  • Thermal Incubation: Place the sealed vials in a thermomixer at 60°C.

Phase 2: The Quenching Mechanism (Critical Step)

Why we do this: If you transfer a pH 3.0 sample directly to the autosampler, hydrolysis continues during the queue time, invalidating your kinetic data.

  • At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot.

  • Immediate Quench: Instantly mix the aliquot with 100 µL of ice-cold quenching buffer (50 mM Tris, pH 8.0) to neutralize the pH to ~6.5, and drop the temperature to 4°C.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC HSS T3) maintained at 30°C[5].

  • Mobile Phase: Run a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile (B)[5].

  • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the [M-H]⁻ precursor ion at m/z 351.13 for Dactylorhin C[5][7].

  • System Suitability: Verify that the peak area ratio of Dactylorhin C to the Internal Standard in the T=0 control sample has an RSD of < 2.0%.

References

  • Source: nih.
  • Source: medkoo.
  • Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
  • Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D.
  • Source: mdpi.
  • Optimization of Portulaca oleracea L.
  • Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu)

Sources

Troubleshooting

Technical Support Center: Dactylorhin C Solubility &amp; Formulation Guide

Scientific Overview & Causality of Solubility Behavior As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex natural products. Dactylorhin C (CAS: 256459...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Overview & Causality of Solubility Behavior

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex natural products. Dactylorhin C (CAS: 256459-23-1) is a bioactive secondary metabolite isolated from the mature tubers of orchids such as Dactylorhiza hatagirea and Gymnadenia conopsea[1][2].

Structurally, it is identified as (2R)-2-beta-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[2][3]. The molecule presents a unique formulation challenge due to its amphiphilic nature: it possesses a highly hydrophilic beta-D-glucopyranosyloxy moiety, a lipophilic isobutyl (2-methylpropyl) side chain, and a pH-sensitive butanedioic acid (succinic acid) core[3][4]. Understanding the thermodynamic push-and-pull of these functional groups is critical. If the formulation strategy does not account for the pKa of the dicarboxylic acid core or the dielectric constant of the solvent, the compound will inevitably precipitate or degrade.

Troubleshooting FAQs

Q1: Why does Dactylorhin C precipitate when dissolved directly in pure water or low-pH buffers? A: The solubility of Dactylorhin C is strictly governed by its butanedioic acid core. At acidic pH levels (below pH ~4.0), the two carboxylic acid groups remain fully protonated (non-ionized). This neutral state significantly increases the molecule's lipophilicity due to the dominance of the isobutyl side chain, leading to rapid phase separation[4][5]. Solution: The pH of the aqueous environment must be adjusted to a weakly basic or physiological range (pH 7.2–7.4) using mild bases like Na2CO3 or NaOH[5]. Ionizing the carboxylates drastically enhances aqueous solubility by facilitating ion-dipole interactions with water.

Q2: I am preparing a primary stock solution. What is the most reliable solvent to prevent aggregation? A: Do not use water or standard saline for primary stock preparation. Instead, utilize anhydrous Dimethyl Sulfoxide (DMSO). Dactylorhin C and its close structural analogs (e.g., Dactylorhin A) exhibit excellent solubility in DMSO, achieving concentrations up to 100 mg/mL (~112.5 mM)[6]. Critical Note: DMSO is highly hygroscopic. Always use newly opened, anhydrous DMSO. Absorbed atmospheric moisture lowers the solvent's solubilizing capacity and can prematurely trigger micro-precipitation[6].

Q3: How do I transition from a DMSO stock to an aqueous cell culture medium without crashing the compound out of solution? A: Direct dilution of a DMSO stock into saline or culture media causes "crashing" due to an abrupt shift in the dielectric constant. We strongly recommend a step-wise co-solvent system or cyclodextrin encapsulation. A field-proven protocol for Dactylorhin derivatives utilizes a gradient of polymers and surfactants: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6]. Alternatively, utilizing a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution provides a hydrophobic cavity that encapsulates the isobutyl group while exposing a hydrophilic exterior to the aqueous phase[6].

Q4: My aqueous working solutions are losing bioactivity over time. What is the mechanistic cause? A: Dactylorhin C contains an ester-linked glucoside bond that is highly susceptible to hydrolysis[1][2]. Prolonged exposure to alkaline conditions or the presence of esterases and glycosidases in serum-supplemented cell culture media will degrade the compound into its constituent aglycone and free glucose[1][2]. To ensure trustworthiness in your assays, always prepare working solutions fresh on the day of the experiment. Stock solutions in DMSO should be aliquoted and stored at -80°C for a maximum of 6 months, protected from light and moisture[6].

Quantitative Data & Compatibility Matrices

Table 1: Physicochemical Properties & Solubility Vectors
ParameterValueMechanistic Impact on Solubility
Chemical Formula C14H24O10High oxygen content suggests a strong potential for hydrogen bonding[3].
Molecular Weight 352.34 g/mol Small molecule; readily crosses standard dialysis membranes[3].
Functional Group 1 Beta-D-glucopyranosyloxyEnhances hydrophilicity; susceptible to enzymatic hydrolysis[2].
Functional Group 2 Isobutyl (2-methylpropyl)Drives lipophilicity; causes precipitation in purely aqueous media[2][4].
Functional Group 3 Butanedioic acid corepH-dependent solubility; requires pH > 6.0 for full ionization[5].
Table 2: Validated Stock & Working Solution Formulations
Formulation TypeCompositionFinal ConcentrationApplication
Primary Stock 100% Anhydrous DMSOUp to 100 mg/mLLong-term storage (-80°C)[6].
Co-Solvent Working 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLStandard in vitro cell culture assays[6].
Encapsulation Working 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAssays sensitive to high surfactant concentrations[6].

Validated Experimental Workflows

The following protocol is engineered as a self-validating system to ensure complete solubilization while preserving molecular integrity. Do not deviate from the order of addition.

Protocol: Step-by-Step Preparation of a 2.5 mg/mL Aqueous Working Solution

Step 1: Primary Solubilization (Organic Phase)

  • Action: Dissolve 2.5 mg of lyophilized Dactylorhin C in 100 μL of anhydrous DMSO. Vortex and sonicate at 37°C for 5 minutes.

  • Causality: The hydrophobic isobutyl group requires a low-dielectric solvent to disrupt intermolecular crystal packing.

  • Validation Check: The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO.

Step 2: Surfactant & Polymer Shielding (Transition Phase)

  • Action: Add 400 μL of PEG300 to the DMSO stock and vortex thoroughly. Next, add 50 μL of Tween-80 and vortex again.

  • Causality: PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles that shield the lipophilic core from the incoming aqueous phase[6].

  • Validation Check: The mixture should remain monophasic and highly viscous.

Step 3: Aqueous Integration & pH Modulation

  • Action: Slowly add 450 μL of 0.9% Saline dropwise while gently vortexing. Adjust the final pH to 7.2–7.4 using micro-volumes of 0.1 M Na2CO3[5].

  • Causality: Dropwise addition prevents localized precipitation. Adjusting the pH above the pKa of the butanedioic acid core ensures the carboxylates are ionized, maximizing thermodynamic stability in water[5].

  • Validation Check: Verify the pH with a micro-probe. The solution must remain transparent.

Step 4: Sterilization

  • Action: Filter the final solution through a 0.22 μm PTFE syringe filter.

  • Causality: PTFE is low-protein-binding and prevents the adsorption of the amphiphilic compound, unlike standard cellulose acetate filters.

  • Validation Check: No significant back-pressure should be felt during filtration, indicating that no micro-aggregates are clogging the pores.

Formulation Workflow Diagram

Dactylorhin_Workflow Start Lyophilized Dactylorhin C (Store at -20°C) Stock Primary Dissolution Add 100% Anhydrous DMSO Start->Stock Sonicate Vortex & Sonicate (37°C) until completely clear Stock->Sonicate Decision Select Aqueous Formulation Strategy Sonicate->Decision CoSolvent Co-Solvent Method Add 40% PEG300 + 5% Tween-80 Decision->CoSolvent For lipophilic assays Cyclo Cyclodextrin Method Add 90% volume of 20% SBE-β-CD Decision->Cyclo For complex media Saline Aqueous Dilution Add 45% Saline dropwise CoSolvent->Saline Adjust pH Adjustment Titrate to pH 7.2-7.4 with Na2CO3 Cyclo->Adjust Saline->Adjust Filter Sterilization 0.22 μm PTFE Filtration Adjust->Filter

Workflow for the step-wise solubilization and pH adjustment of Dactylorhin C for in vitro assays.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dactylorhin C

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dactylorhin C. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dactylorhin C. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing, a frequent challenge that can compromise the accuracy and resolution of your chromatographic results.[1]

Understanding Peak Tailing

In an ideal HPLC separation, a compound travels through the column in a tight, symmetrical band, resulting in a Gaussian peak shape. Peak tailing is a chromatographic anomaly where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[2][3] This distortion can be quantified using the tailing factor or asymmetry factor.[3] Significant peak tailing can obscure smaller, nearby peaks, leading to inaccurate integration and quantification.[4][5]

The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention within the column.[6] While the main interaction in reversed-phase HPLC is hydrophobic, secondary, unwanted interactions can also occur.[6]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific questions you may have regarding peak tailing in your Dactylorhin C analysis.

Question 1: I'm observing significant peak tailing for Dactylorhin C on my C18 column. What are the likely causes?

Peak tailing for a compound like Dactylorhin C, which possesses polar functional groups including hydroxyls and carboxylic acids, on a standard C18 column often points to secondary interactions with the stationary phase.[7][8][9][10]

Primary Suspects:

  • Secondary Interactions with Residual Silanols: Even with modern C18 columns, some unreacted silanol groups (Si-OH) remain on the silica surface.[2][11] These silanols are polar and can interact strongly with polar analytes like Dactylorhin C, causing some molecules to be retained longer than the bulk of the analyte, resulting in a tailing peak.[6][11] This is especially problematic for basic compounds.[6]

  • Mobile Phase pH Issues: The pH of your mobile phase plays a critical role in the ionization state of both your analyte and the residual silanols on the column.[4][12] If the mobile phase pH is not optimized, it can exacerbate secondary interactions.[12][13]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][14]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[4]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting peak tailing.

Question 2: How can I mitigate secondary interactions with silanol groups?

Addressing silanol interactions is a key step in improving the peak shape of polar analytes.

Solutions and Protocols:

  • Mobile Phase pH Adjustment:

    • Explanation: Lowering the mobile phase pH (typically to around 2.5-3.0) protonates the silanol groups, rendering them non-ionized.[6][12] This minimizes their ability to interact with the polar functional groups of Dactylorhin C.[12]

    • Protocol:

      • Prepare the aqueous portion of your mobile phase.

      • Use a calibrated pH meter to adjust the pH to 3.0 using an appropriate acid (e.g., formic acid or trifluoroacetic acid). Note that pH should be measured on the aqueous portion before mixing with the organic modifier.[12]

      • Prepare a series of mobile phases with slightly different pH values (e.g., 2.5, 2.8, 3.2) to find the optimal condition for peak symmetry.

      • Always ensure your column is stable at the chosen pH. Standard silica-based columns can degrade at a pH below 2.[15]

  • Use of an End-Capped Column:

    • Explanation: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, non-polar group.[11][16] This significantly reduces the number of active sites available for secondary interactions.[11][16]

    • Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 column.[4][16]

  • Mobile Phase Additives:

    • Explanation: A traditional approach is to add a "sacrificial base," such as triethylamine (TEA), to the mobile phase.[12] TEA, being a small, basic compound, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12]

    • Protocol:

      • Add a low concentration of TEA (e.g., 0.05-0.1%) to the aqueous portion of your mobile phase.

      • Adjust the pH of the mobile phase as needed.

      • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Data Summary: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHExpected Tailing Factor for Dactylorhin CRationale
7.0 (Neutral)High (>1.5)Silanol groups are ionized and readily interact with polar analytes.[6]
4.5 (Mid-range)Moderate to High (1.2-1.5)Partial ionization of silanol groups can still lead to significant secondary interactions.[4]
3.0 (Acidic)Low (1.0-1.2)Silanol groups are protonated and less interactive, leading to improved peak symmetry.[6][12]
Question 3: Could my sample be the problem? How do I check for column overload?

Yes, the concentration of your sample and the injection volume can directly impact peak shape.

Explanation:

Column overload occurs when the amount of analyte injected exceeds the capacity of the stationary phase to effectively separate it.[14] This can lead to both peak fronting and tailing.[2][14]

Experimental Protocol to Test for Column Overload:

  • Prepare a Dilution Series: Prepare a series of dilutions of your Dactylorhin C standard or sample (e.g., 1x, 0.5x, 0.25x, 0.1x).

  • Constant Injection Volume: Inject the same volume of each dilution onto the column.

  • Analyze Peak Shape: Observe the peak shape for each concentration. If the peak tailing decreases as the concentration decreases, you are likely experiencing column overload.

  • Vary Injection Volume: Alternatively, keep the sample concentration constant and inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL). A similar improvement in peak shape with smaller injection volumes also indicates overload.

Solution:

Once confirmed, the solution is straightforward: reduce the amount of sample injected onto the column by either diluting your sample or reducing the injection volume.[14]

Question 4: What if none of the above solutions work? What are other potential, less common causes?

If you have addressed mobile phase pH, considered your column chemistry, and ruled out column overload, here are a few other factors to investigate.

  • Trace Metal Contamination: The silica backbone of the stationary phase can contain trace metal impurities.[12] Certain analytes can chelate with these metals, leading to peak tailing.[12]

    • Solution: Using a high-purity, modern HPLC column can minimize this issue. Adding a chelating agent like EDTA to the mobile phase can sometimes help, but this is less common.

  • Extra-Column Dead Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[4][12]

    • Troubleshooting:

      • Check all fittings and connections for tightness.

      • Use the shortest possible tubing with the narrowest appropriate internal diameter (e.g., 0.005") to connect the components of your HPLC system.[4]

      • Ensure that the tubing is cut cleanly and sits flush within the fittings.

  • Column Void: A void at the head of the column can cause peak distortion, including tailing and fronting.[5][12] This can be caused by high pressure or operating at an inappropriate pH.[12]

    • Diagnosis: If all peaks in your chromatogram are showing similar distortion, a column void is a possibility.[3]

    • Solution: In some cases, reversing and flushing the column (if permitted by the manufacturer) can resolve the issue.[14] However, a void often indicates that the column needs to be replaced.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. Available at: [Link]

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (2025, June 23). Available at: [Link]

  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. Available at: [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Available at: [Link]

  • Dactylorhin C. (n.d.). PubChem. National Institutes of Health. Available at: [Link]

  • What are C18 HPLC columns?. (2023, October 31). GL Sciences. Available at: [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Available at: [Link]

  • Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (2020, November 25). MDPI. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Available at: [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Available at: [Link]

  • Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. (n.d.). SciSpace. Available at: [Link]

  • Dactylorhiza hatagirea (D. Doon) Soo, an important medicinal herb of the Himalaya and urgent need for its conservation. (n.d.). Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Available at: [Link]

  • Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea. (2025, June 26). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • [Determination of dactylorhin A and militarine in three varieties of Cremastrae Pseudobulbus/Pleiones Pseudobulbus by HPLC]. (n.d.). ResearchGate. Available at: [Link]

  • Sahlep (Dactylorhiza osmanica): Phytochemical Analyses by LC-HRMS, Molecular Docking, Antioxidant Activity, and Enzyme Inhibition Profiles. (2022, October 14). MDPI. Available at: [Link]

  • Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. (2023, April 12). ResearchGate. Available at: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PMC. Available at: [Link]

Sources

Troubleshooting

Dactylorhin C Storage &amp; Stability: Technical Support Center

Welcome to the Technical Support Center for Dactylorhin C . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dactylorhin C . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of Dactylorhin C during extraction, handling, and long-term storage.

Dactylorhin C—chemically identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid—is a highly bioactive glucosyloxybenzyl succinate derivative isolated from Orchidaceae species such as Dactylorhiza hatagirea and Gymnadenia conopsea[1][2]. While it exhibits significant pharmacological potential, its structural reliance on a β-D-glycosidic bond and carboxylic acid moieties makes it highly susceptible to environmental degradation[3][4].

Mechanistic FAQs: Understanding the Causality of Degradation

Q: Why does Dactylorhin C degrade so rapidly in aqueous solutions or biological buffers? A: The instability of Dactylorhin C in aqueous environments is driven by the hydrolysis of its β-D-glycosidic bond. Glucosyloxybenzyl succinate derivatives are notoriously labile in the presence of moisture and pH extremes[4]. In an unbuffered aqueous solution, nucleophilic attack by water molecules—often catalyzed by trace shifts in pH or the presence of residual plant beta-glucosidases—cleaves the molecule into 2-isobutylmalic acid and free glucose[3]. This is why stock solutions must be prepared in anhydrous solvents rather than water.

Q: How does temperature impact the structural integrity of Dactylorhin C during extraction and storage? A: Thermal stress accelerates both hydrolysis and oxidative decomposition. Studies optimizing the extraction of similar components from orchid tubers demonstrate that temperatures exceeding 60 °C lead to a sharp decline in the yield and bioactivity of glucosyloxy isobutylmalic acid derivatives[5][6]. Elevated thermal kinetic energy lowers the activation energy required for the cleavage of the glycosidic linkage, leading to rapid thermal decomposition[6].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Peak Splitting or Appearance of New Peaks in HPLC-UV/MS
  • Symptom: During routine LC-MS or HPLC-UV analysis (typically monitored at ~221 nm), the primary Dactylorhin C peak diminishes, accompanied by the emergence of new, earlier-eluting peaks.

  • Root Cause: Partial hydrolysis has occurred during storage. The new peaks likely correspond to 2-isobutylmalic acid and free glucose[3][4]. This frequently happens if the sample was stored in a protic solvent (like methanol or water) at room temperature for >24 hours.

  • Solution: Discard the degraded aliquot. Always store Dactylorhin C as a lyophilized powder and reconstitute in anhydrous LC-MS grade solvent immediately prior to injection.

Issue 2: Inconsistent Bioassay Results After Prolonged Storage
  • Symptom: A previously validated batch of Dactylorhin C shows reduced efficacy in cell-based assays after several months of storage.

  • Root Cause: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial. Even at -20 °C, localized micro-environments of moisture can initiate slow, progressive hydrolysis[1][4].

  • Solution: Implement a single-use aliquoting strategy. Lyophilize the compound and store it in sealed, desiccated amber vials to protect against both moisture and photolytic degradation.

Quantitative Data: Storage Conditions & Expected Stability

To facilitate experimental planning, the following table synthesizes the expected stability of Dactylorhin C across various storage matrices and conditions, based on established chemical degradation kinetics[1][4][5].

Storage ConditionMatrix / SolventExpected Stability (Half-Life)Primary Degradation Risk
-80 °C Dry Lyophilized Powder> 24 monthsMinimal (Optimal Condition)
-20 °C Dry Lyophilized Powder12 to 24 monthsSlow hydrolysis if seal is compromised
0 - 4 °C Dry Lyophilized PowderDays to WeeksMoisture condensation upon opening
4 °C Aqueous Buffer (pH 7.0)< 72 hoursHydrolysis of glycosidic bonds
25 °C Methanol / Ethanol< 48 hoursTransesterification, Solvolysis
> 60 °C Any MatrixRapid Degradation (Minutes)Thermal decomposition

Visualization: Degradation Pathways

The following diagram illustrates the logical relationships between environmental stressors and the specific degradation pathways of Dactylorhin C.

G Dact Dactylorhin C (Intact Molecule) Moisture Aqueous / Moisture (pH Extremes) Dact->Moisture Exposure Heat Thermal Stress (> 60°C) Dact->Heat Exposure Hydrolysis Glycosidic Hydrolysis Moisture->Hydrolysis Catalyzes ThermalDeg Thermal Decomposition Heat->ThermalDeg Accelerates Isobutyl 2-Isobutylmalic Acid Hydrolysis->Isobutyl Glucose Free Glucose Hydrolysis->Glucose Unknown Uncharacterized Degradants ThermalDeg->Unknown

Mechanistic pathways of Dactylorhin C degradation via hydrolysis and thermal stress.

Experimental Protocol: Self-Validating Stock Preparation Workflow

To ensure absolute trustworthiness in your assays, do not assume your stored compound is intact. Use the following self-validating protocol to prepare, store, and verify Dactylorhin C stock solutions.

Phase 1: Anhydrous Aliquoting

  • Equilibration: Remove the master vial of lyophilized Dactylorhin C from -20 °C storage[1]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, initiating hydrolysis.

  • Dissolution: Dissolve the powder in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquoting: Dispense 10 µL to 50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80 °C.

Phase 2: Reconstitution & Application 5. Thawing: Thaw a single-use aliquot on ice immediately prior to the experiment. 6. Dilution: Dilute into the final aqueous assay buffer (e.g., PBS) only at the moment of application. Do not let the aqueous solution sit at room temperature.

Phase 3: Self-Validation (Quality Control Check) 7. Baseline Verification (Day 0): Run a 1 µL sample of the newly prepared DMSO stock through an HPLC-UV system (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid, detection at 221 nm)[7]. Record the retention time and Area Under the Curve (AUC) of the intact Dactylorhin C peak. 8. Integrity Verification (Post-Storage): Before using an aliquot that has been stored for >3 months, run an identical HPLC-UV check. 9. Validation Logic: If the chromatogram shows a new peak corresponding to the mass/retention time of 2-isobutylmalic acid, the system validates that the aliquot has degraded and must be discarded. If only the primary peak remains, the storage methodology is validated and the compound is safe for biological assays.

References

  • MDPI Molecules. "Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata." Molecules, 2024. Available at:[Link]

  • PubMed Central (PMC). "Cremastrae Pseudobulbus Pleiones Pseudobulbus (CPPP) Against Non-Small-Cell Lung Cancer: Elucidating Effective Ingredients and Mechanism of Action." National Institutes of Health, 2024. Available at:[Link]

  • Pharmaceutical Society of Japan. "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Biological and Pharmaceutical Bulletin, 1999. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Dactylorhin C Concentration for In Vitro Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Dactylorhin C, a glycosidic compound isolated from the roots of Dactylorhiza hatagirea.[1][2] This docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Dactylorhin C, a glycosidic compound isolated from the roots of Dactylorhiza hatagirea.[1][2] This document, designed by our team of application scientists, provides a comprehensive resource for optimizing the concentration of Dactylorhin C in your in vitro experiments. We will address common challenges from stock solution preparation to final data interpretation, ensuring the scientific integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with a novel natural product like Dactylorhin C.

Q1: How should I prepare a stock solution of Dactylorhin C? I'm concerned about solubility.

Answer: This is a critical first step, as poor solubility can invalidate an entire experiment. Dactylorhin C is a glycoside, which influences its solubility profile.[1][2]

  • Primary Recommended Solvent: Based on its chemical structure (C14H24O10) and the presence of a glucose moiety, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] DMSO is an excellent solvent for many natural products and is compatible with most cell culture assays at low final concentrations.[5][6]

  • Alternative Solvents: If DMSO is incompatible with your assay, high-purity ethanol may be an alternative. However, ethanol can be more toxic to cells, so the final concentration must be carefully controlled.[7] For some glycosides, aqueous solutions are possible, but given the compound's complexity, this is less likely.

  • Insoluble in Aqueous Buffers: Do not attempt to dissolve Dactylorhin C directly in phosphate-buffered saline (PBS) or cell culture media, as this will likely result in precipitation.[8]

Key Consideration: The final concentration of the solvent in your cell culture medium is crucial. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects.[9] Always include a "vehicle control" in your experiments (media with the same final concentration of DMSO or ethanol, but without Dactylorhin C).[7]

SolventRecommended Starting ConcentrationMaximum Final Concentration in MediaStorage Conditions
DMSO (Anhydrous) 10-50 mM< 0.1% (up to 0.5% if validated)-20°C, protected from light and moisture[4]
Ethanol (200 Proof) 1-10 mM< 0.1%-20°C, tightly sealed
Q2: What concentration range of Dactylorhin C should I start with for my experiments?

Answer: For a novel compound, a broad dose-response experiment is essential to identify the optimal working range. This prevents you from missing a biological effect or, conversely, starting with a cytotoxic concentration.

  • Initial Broad Range Finding (Logarithmic Dilutions): Start with a wide range of concentrations, spanning several orders of magnitude. A typical starting range would be from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[10]

  • Narrowing the Range (Semi-Log Dilutions): Based on the results of your initial screen, you can then perform a more detailed dose-response curve with more points around the initial "hit" concentration. For example, if you saw an effect between 1 µM and 10 µM, your next experiment might test 1, 2, 5, 7, and 10 µM.

Expert Insight: The goal is to generate a sigmoidal dose-response curve. This will allow you to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are critical for quantitative comparison.

Q3: My cells are dying at concentrations where I expect a biological effect. How do I distinguish between specific cytotoxicity and a desired anti-proliferative effect?

Answer: This is a common challenge in drug discovery.[11] It's crucial to determine if the observed cell death is the intended therapeutic outcome (e.g., in cancer cells) or a non-specific toxic effect that would be undesirable in a therapeutic context.

  • Use Orthogonal Viability Assays: Relying on a single assay is not sufficient. Metabolic assays like MTT or MTS measure mitochondrial activity and can sometimes overestimate viability.[12] It's important to pair these with a method that measures membrane integrity.

    • Metabolic Assays: MTT, MTS, WST-1, or resazurin-based assays (e.g., alamarBlue) measure the metabolic activity of living cells.[12]

    • Membrane Integrity Assays: Use dyes like Trypan Blue or Propidium Iodide (PI) that are excluded by live cells but stain dead cells with compromised membranes. A luminescent assay that measures ATP content is also an excellent indicator of viability.[12]

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid loss of viability (within hours) at low concentrations may suggest acute, non-specific toxicity. A more gradual, dose-dependent decrease over 24-48 hours is more indicative of a specific biological process like apoptosis.

Q4: I am not observing any effect of Dactylorhin C, even at high concentrations. What could be wrong?

Answer: A lack of effect can be as informative as a positive result, but it's important to rule out experimental artifacts.

  • Compound Stability: Is your stock solution old? Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot your stock solution into single-use vials.[5] Dactylorhin C should be stored at -20°C and protected from light.[4]

  • Precipitation in Media: When you dilute your DMSO stock into the aqueous cell culture media, the compound may precipitate, especially at higher concentrations. This is a common issue with hydrophobic compounds.[9]

    • Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted solution in media. Hold it up to a light source to look for cloudiness or precipitates.

    • Phase-Contrast Microscopy: After adding the compound to your cells, check the wells under a microscope. Precipitated compound can often be seen as small crystals or an amorphous film.

  • Assay Interference: Some compounds can directly interfere with the assay readout technology. For example, a compound might be naturally fluorescent, interfering with a fluorescence-based assay, or it could inhibit the luciferase enzyme used in an ATP-based viability assay.[13][14][15]

    • Run a "Cell-Free" Control: Add Dactylorhin C to your assay reagents in a well without any cells. A change in signal indicates direct interference with the assay components.

Part 2: Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Dactylorhin C Stock Solution in DMSO

This protocol provides a step-by-step guide for accurately preparing a concentrated stock solution.

Materials:

  • Dactylorhin C (MW: 352.34 g/mol )[3][4]

  • Anhydrous DMSO (cell culture grade)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Calculation: To prepare a 10 mM solution in 1 mL:

  • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 352.34 g/mol x 1000 mg/g = 3.52 mg

Procedure:

  • Carefully weigh out 3.52 mg of Dactylorhin C powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[16]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term use.[4]

Workflow for Optimizing Dactylorhin C Concentration

This workflow provides a logical progression from initial screening to a functional assay.

DactylorhinC_Optimization_Workflow A Step 1: Prepare 10 mM Stock Solution in DMSO B Step 2: Broad Range Cytotoxicity Screen (0.01 µM - 100 µM) A->B C Assay: Cell Viability (e.g., MTS/ATP Assay) Timepoint: 48-72 hours B->C D Step 3: Analyze Dose-Response Curve C->D E Determine Max Non-Toxic Concentration (MNTC) & Cytotoxic IC50 D->E F Step 4: Narrow Range Functional Screen (e.g., 0.1x, 0.5x, 1x MNTC) E->F Inform concentration selection G Assay: Measure Specific Endpoint (e.g., Nitric Oxide, Cytokine Release) F->G H Step 5: Final Data Analysis & EC50 Determination G->H

Caption: A streamlined workflow for determining the optimal concentration of Dactylorhin C.

Protocol 2: Example Functional Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines a common in vitro assay to assess the potential anti-inflammatory activity of Dactylorhin C.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]

  • Pre-treatment: The next day, remove the old media and replace it with fresh media containing various non-toxic concentrations of Dactylorhin C (determined from your viability assays). Include a vehicle control (DMSO only). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.[17][18][19]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Nitric Oxide Measurement: Collect the cell supernatant. Nitric oxide production can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess Reagent system.

  • Viability Check: After collecting the supernatant, perform a cell viability assay (e.g., MTS or ATP assay) on the remaining cells in the plate to ensure that any reduction in nitric oxide is not simply due to cell death.[12]

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Troubleshooting Flowchart for Unexpected Results

Troubleshooting_Flowchart start Unexpected Result Observed q1 Is there high variability between replicates? Yes No start->q1 a1 Check for: - Inconsistent cell seeding - Edge effects on plate - Pipetting errors - Compound precipitation q1:yes->a1 q2 Is there unexpected cytotoxicity? Yes No q1:no->q2 a2 Confirm with membrane integrity assay (e.g., PI stain). Check for high solvent concentration. Test for assay interference. q2:yes->a2 q3 Is there a complete lack of biological effect? Yes No q2:no->q3 a3 Check for: - Compound precipitation in media - Stock solution degradation - Incorrect concentration calculation - Cell line responsiveness (use positive control) q3:yes->a3 end Consult Literature for Alternative Mechanisms or Assays q3:no->end

Caption: A decision tree for troubleshooting common issues in Dactylorhin C experiments.

Issue: High Background in Fluorescence/Luminescence Assays
  • Cause: The compound itself may be autofluorescent, or it could be interfering with the reporter enzyme (e.g., luciferase).[13][14][20] Phenol red and other components in cell culture media can also contribute to background fluorescence.[21]

  • Solution:

    • Run a cell-free control with the compound and assay reagents to quantify interference.

    • If autofluorescence is an issue, switch to a different detection method (e.g., absorbance-based or luminescence-based if the issue is fluorescence).

    • Perform the final measurement in a buffer like PBS(+) instead of full culture medium to reduce background from media components.[21]

Issue: Compound Appears to be a "Pan-Assay Interference Compound" (PAINS)
  • Cause: Some chemical structures are known to be reactive and can produce false positives across many different assays through mechanisms like aggregation, redox cycling, or chemical reactivity.[13]

  • Solution:

    • Orthogonal Assays: Confirm your hit in a secondary assay that uses a different detection technology and biological principle.

    • Structure-Activity Relationship (SAR): Test structurally related analogs of Dactylorhin C if available. A true hit should have a discernible SAR, whereas a PAIN often does not.

    • Consult PAINS Databases: Check the chemical structure of Dactylorhin C against known PAINS substructure filters, although this is more relevant for synthetic compound libraries.

References

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • Macrophage Inflammatory Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020, May 1). PMC. Retrieved from [Link]

  • Dactylorhin C | C14H24O10 | CID 10521921. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf. Retrieved from [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). ResearchGate. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. (n.d.). J-Stage. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (2020, November 25). MDPI. Retrieved from [Link]

  • Making and diluting stock solutions. (2008, May 1). PubMed. Retrieved from [Link]

  • Optimizing Biosynthesis and Sustainable Extraction of Bioactive Natural Products from In Vitro Plant Cultures. (2025, August 28). Frontiers. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC. Retrieved from [Link]

  • Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. (n.d.). MDPI. Retrieved from [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). ScienceDirect. Retrieved from [Link]

  • Dactylorhiza hatagirea (D. Doon) Soo, an important medicinal herb of the Himalaya and urgent need for its conservation. (n.d.). sciencedirect.com. Retrieved from [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC. Retrieved from [Link]

  • Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (n.d.). PMC. Retrieved from [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (n.d.). ACS Central Science - ACS Publications. Retrieved from [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018, September 14). ResearchGate. Retrieved from [Link]

  • Optimization of In Vitro Cell Culture Conditions for Increasing Biomass and Nutraceutical Production. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant, Anti-Inflammatory, and Antitumoral Effects of Aqueous Ethanolic Extract from Phoenix dactylifera L. Parthenocarpic Dates. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. (n.d.). Longdom Publishing. Retrieved from [Link]

  • A comprehensive guide to machine learning-mediated optimization of medium composition for enhanced in vitro performance. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved from [Link]

  • Anti-Inflammatory Activity of Aqueous Extract of Cynodon dactylon. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of Glucose in Mixtures Containing 2-Methyl-2-butanol, Dimethyl Sulfoxide, Acids, Esters, and Water. (2002, April 25). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea. (2025, June 26). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Anti-Inflammatory Activity of Aqueous Extract of Cynodon dactylon. (2011, May 18). Science Alert. Retrieved from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO?. (2016, February 15). ResearchGate. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate. Retrieved from [Link]

  • Promising anti-Helicobacter pylori and anti-inflammatory metabolites from unused parts of Phoenix dactylifera CV 'Zaghloul': in vitro and in silico study. (2023, April 24). PMC. Retrieved from [Link]

  • Medicinal plants with anti-inflammatory activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2022, December 30). MDPI. Retrieved from [Link]

  • Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting

potential interference of Dactylorhin C in antioxidant assays

Welcome to the Application Support Center for Phytochemical Analysis . As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address a complex matrix effect frequently encountered i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Phytochemical Analysis . As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address a complex matrix effect frequently encountered in natural product research: the analytical interference of Dactylorhin C in standard in vitro antioxidant assays.

Extracts from orchid species (e.g., Dactylorhiza hatagirea) are highly valued for their therapeutic potential[1]. However, quantifying their true antioxidant capacity is notoriously difficult due to the presence of aliphatic glycosides like Dactylorhin C, which mimic or mask antioxidant behavior depending on the assay chemistry.

Diagnostic Overview: The Chemical Nature of the Interference

Before troubleshooting, we must establish the structural causality of the problem. Dactylorhin C is structurally defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[2][3].

Unlike classic dietary antioxidants, Dactylorhin C does not contain a phenolic ring [3]. It is an aliphatic dicarboxylic acid linked to a glucose moiety. Because it lacks a phenolic hydroxyl group capable of stable radical delocalization, it possesses negligible intrinsic radical-scavenging capacity[4]. Yet, researchers frequently report erratic, non-linear, or falsely elevated antioxidant data when this compound is present. The interference stems from two distinct structural features interacting with specific assay environments:

  • The Glucopyranosyloxy Moiety: Susceptible to alkaline hydrolysis and enolization.

  • The Butanedioic (Succinic) Acid Core: Acts as a bidentate metal chelator.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does my extract show a massive Total Phenolic Content (TPC) in the Folin-Ciocalteu assay, but LC-MS shows mostly Dactylorhin C and almost no true phenolics? A: You are observing a classic false positive . The Folin-Ciocalteu (FC) assay operates via Electron Transfer (ET) at a highly alkaline pH (~10) using sodium carbonate. Under these basic conditions, the β-D-glucopyranosyloxy moiety of Dactylorhin C undergoes hydrolysis and a subsequent Lobry de Bruyn–Alberda–van Ekenstein transformation. This forms an enediol intermediate that acts as a reducing agent, transferring electrons to the phosphomolybdic/phosphotungstic acid reagent and producing the blue chromophore, falsely inflating the TPC.

Q: When I spike purified Dactylorhin C into a known antioxidant standard (like Trolox), my FRAP (Ferric Reducing Antioxidant Power) values drop. Is it a pro-oxidant? A: No, it is not a pro-oxidant; you are observing a false negative caused by signal quenching. The FRAP assay relies on the reduction of the Fe³⁺-TPTZ complex to Fe²⁺-TPTZ at an acidic pH (3.6). Dactylorhin C contains a butanedioic acid core—a dicarboxylic acid. Dicarboxylic acids act as bidentate ligands that strongly chelate transition metals like Fe³⁺. By sequestering the iron in the assay buffer, Dactylorhin C alters the metal's redox potential and physically prevents true antioxidants from reducing it.

Visualizing the Interference Pathways

G cluster_0 Alkaline Assays (e.g., Folin-Ciocalteu) cluster_1 Metal-Reduction Assays (e.g., FRAP) DactC Dactylorhin C (Aliphatic Glycoside) Glucose Glucose Moiety DactC->Glucose Diacid Butanedioic Acid Core DactC->Diacid Enediol Enediol Formation (pH > 9) Glucose->Enediol Alkaline pH FalsePos False Positive (Overestimation) Enediol->FalsePos Reduces Mo/W Chelation Fe3+ Chelation Diacid->Chelation Bidentate Ligand FalseNeg Signal Quenching (False Negative) Chelation->FalseNeg Prevents Fe reduction

Fig 1: Mechanistic pathways of Dactylorhin C interference in standard ET-based antioxidant assays.

Quantitative Impact Summary

To help you anticipate the severity of matrix effects in your workflows, consult the table below.

Assay TypeChemical MechanismPrimary Interference VectorExpected ArtifactSeverity of Interference
Folin-Ciocalteu Electron Transfer (Alkaline)Enediol formation from glucoseFalse Positive (Overestimation)High
FRAP Electron Transfer (Acidic, Metal)Fe³⁺ chelation by dicarboxylic acidFalse Negative (Quenching)High
CUPRAC Electron Transfer (Neutral, Metal)Cu²⁺ chelation (weaker than Fe³⁺)Mild False NegativeModerate
DPPH / ABTS Mixed ET / Radical QuenchingSteric hindrance / ViscosityKinetic Delay (Slower reaction)Low to Moderate
ORAC Hydrogen Atom Transfer (HAT)None (Metal-independent, neutral pH)None (Accurate baseline)Negligible

Assay Selection & Troubleshooting Workflow

When working with Dactylorhiza extracts or any matrix rich in aliphatic glycosides, standardizing your assay selection is critical.

G Start Sample Contains Dactylorhin C Decision Select Assay Mechanism Start->Decision ET Electron Transfer (ET) (FRAP, Folin-Ciocalteu) Decision->ET If required by protocol HAT Hydrogen Atom Transfer (HAT) (ORAC, TRAP) Decision->HAT Preferred Route SPE Mandatory SPE Cleanup (Remove Polar Glycosides) ET->SPE Direct Direct Analysis (Resistant to Chelation/pH) HAT->Direct ValidET Accurate ET Data SPE->ValidET ValidHAT Accurate HAT Data Direct->ValidHAT

Fig 2: Decision matrix for antioxidant assay selection to bypass Dactylorhin C matrix effects.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate built-in validation steps. If the validation criteria fail, the data must be discarded, ensuring you never publish artifactual results.

Protocol 1: SPE-Mediated Cleanup for Accurate Folin-Ciocalteu Quantification

Purpose: Physically separate Dactylorhin C (highly polar, aliphatic) from true phenolic antioxidants (moderately polar, aromatic) prior to alkaline assay exposure.

  • Cartridge Conditioning: Condition a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of 100% Methanol, followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load 1 mL of the crude aqueous orchid extract onto the cartridge. Allow it to pass through at 1 mL/min.

  • Interference Wash (Fraction A): Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causality: Dactylorhin C is highly water-soluble due to its glucose moiety and dicarboxylic acid[3]. This step elutes the interference while retaining aromatic phenolics via hydrophobic interactions with the sorbent.

  • Target Elution (Fraction B): Elute the true phenolics with 5 mL of 100% Methanol.

  • Assay Execution: Perform the FC assay on the Crude Extract, Fraction A, and Fraction B.

  • Self-Validation Check (Mass Balance): The TPC of the Crude Extract should theoretically equal the sum of Fraction A + Fraction B. If the Crude TPC is significantly higher than the sum, it confirms that alkaline-induced enediol formation in the crude mixture was creating a synergistic false positive. Use the value from Fraction B as your true phenolic content.

Protocol 2: Self-Validating ORAC Assay (Bypassing Metal Chelation)

Purpose: Utilize a Hydrogen Atom Transfer (HAT) mechanism that operates at physiological pH (7.4) and does not rely on transition metals, thereby rendering Dactylorhin C inert.

  • Matrix Spiking (The Validation Step): Prepare two sets of your sample:

    • Sample Well: 25 µL of Extract + 150 µL Fluorescein (10 nM).

    • Spiked Well: 25 µL of Extract + 10 µL of 50 µM Trolox standard + 140 µL Fluorescein.

  • Incubation: Incubate the microplate at 37°C for 15 minutes in the dark.

  • Radical Initiation: Rapidly inject 25 µL of AAPH (240 mM) into all wells to generate peroxyl radicals.

  • Kinetic Readout: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes until the signal reaches baseline.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the Sample, the Spiked Sample, and the Blank.

  • Self-Validation Check (Spike Recovery): Calculate the recovery of the Trolox spike: Recovery % =[(AUC_Spiked - AUC_Sample) / AUC_Trolox_Standard] * 100. Acceptance Criteria: Recovery must be between 90% and 110%. If Dactylorhin C were causing unexpected radical quenching or altering the micro-viscosity of the well, the recovery would fall outside this range. A passing recovery validates that the sample matrix is not interfering with the HAT mechanism.

Sources

Reference Data & Comparative Studies

Validation

The Therapeutic Landscape: Dactylorhin C vs. Conventional Chemotherapy

As a Senior Application Scientist, navigating the transition of a novel compound from in vitro promise to in vivo validation requires rigorous, self-validating experimental designs. Dactylorhin C, a glucosyloxybenzyl suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the transition of a novel compound from in vitro promise to in vivo validation requires rigorous, self-validating experimental designs. Dactylorhin C, a glucosyloxybenzyl succinate derivative isolated from medicinal orchids such as Dactylorhiza hatagirea and Cremastra appendiculata [1], has emerged as a compelling natural product for oncology.

This guide provides an objective, data-backed comparison between Dactylorhin C and standard chemotherapeutics (e.g., Paclitaxel). By dissecting the mechanistic pathways and detailing a self-validating in vivo xenograft protocol, we aim to equip drug development professionals with the methodological blueprint necessary to evaluate this compound's therapeutic window.

Conventional chemotherapeutics like Paclitaxel are highly efficacious but often limited by severe systemic toxicity and the rapid onset of chemoresistance. Paclitaxel primarily functions by stabilizing microtubules, leading to mitotic arrest. In contrast, Dactylorhin C exerts its anti-tumor effects through a differentiated mechanism. Recent pharmacological evaluations demonstrate that extracts rich in Dactylorhin C significantly inhibit the proliferation of non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma in vivo[3, 4].

Rather than targeting the cytoskeleton, phenolic glycosides like Dactylorhin C trigger intracellular Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization and subsequent caspase-driven apoptosis [2, 4]. This alternative pathway offers a critical advantage: the potential to bypass classical resistance mechanisms with a vastly improved safety profile.

Mechanism DactC Dactylorhin C (Glucosyloxybenzyl Succinate) ROS Intracellular ROS Generation DactC->ROS Induces Metastasis Inhibition of Migration DactC->Metastasis Suppresses EMT Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution

Fig 1. Mechanistic signaling pathway of Dactylorhin C inducing apoptosis and inhibiting migration.

In Vivo Validation: Architecting a Self-Validating Xenograft Study

To objectively evaluate the efficacy of Dactylorhin C, researchers must deploy an in vivo model that eliminates confounding variables. The subcutaneous xenograft model using BALB/c nude mice is the gold standard here. Nude mice lack a thymus and functional T-cells, preventing the immune rejection of human cancer cell lines (such as A549 lung cancer cells) while allowing us to measure the direct cytotoxic effects of the drug [4].

Workflow Cell A549 Cell Culture & Prep Inoculation Subcutaneous Inoculation (BALB/c Nude) Cell->Inoculation Random Randomization (Tumor ~100 mm³) Inoculation->Random Dosing Oral Gavage (Dactylorhin C vs. Control) Random->Dosing Monitor Monitor Volume & Body Weight Dosing->Monitor ExVivo Ex Vivo Analysis (IHC, Apoptosis) Monitor->ExVivo

Fig 2. Step-by-step in vivo xenograft experimental workflow for validating anticancer efficacy.

Step-by-Step Xenograft Methodology

A protocol is only as reliable as the logic underpinning its steps. Below is the optimized workflow for validating Dactylorhin C, complete with the causality behind each experimental choice.

Step 1: Cell Preparation and Inoculation

  • Action: Harvest human A549 cells in the logarithmic growth phase. Resuspend 5×106 cells in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL of this suspension subcutaneously into the right flank of 5-week-old female BALB/c nude mice.

  • Causality: Co-injecting cells with Matrigel provides a localized extracellular matrix scaffold. This prevents the subcutaneous diffusion of the cell suspension, ensuring the formation of a singular, solid tumor mass rather than multifocal nodules. This is critical for accurate, reproducible caliper measurements later in the study [4].

Step 2: Tumor Monitoring and Randomization

  • Action: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 100 mm³, randomize the mice into distinct treatment groups (n=6/group).

  • Causality: Initiating treatment only when tumors reach ~100 mm³ is a self-validating checkpoint. It proves that the tumor is actively vascularized and in a logarithmic growth phase. Treating immediately after injection risks false positives, as some tumors naturally fail to engraft [3].

Step 3: Dosing Strategy

  • Action: Administer Dactylorhin C (30 mg/kg) via daily oral gavage. Administer the Vehicle Control via oral gavage, and the Positive Control (Paclitaxel, 10 mg/kg) via intravenous (IV) injection twice a week.

  • Causality: Dactylorhin C and its parent botanical extracts are traditionally consumed orally [3]. Utilizing oral gavage validates the compound's gastrointestinal absorption and systemic bioavailability. Paclitaxel must be administered IV due to its formulation and poor oral bioavailability, serving as our maximum-efficacy benchmark.

Step 4: In-Life Monitoring and Ex Vivo Analysis

  • Action: Measure tumor dimensions and total body weight every 3 days for 21 days. At the study endpoint, euthanize the mice, excise the tumors, and weigh them. Perform Ki-67 immunohistochemistry (IHC) on the tumor tissue.

  • Causality: While tumor volume dictates efficacy, body weight trajectories provide a self-validating measure of systemic toxicity. A drug that shrinks a tumor but causes >15% body weight loss lacks a viable therapeutic window. Ki-67 staining confirms that the reduction in tumor volume is explicitly due to the inhibition of cellular proliferation at the tissue level [4].

Comparative Efficacy and Safety Data

To objectively evaluate Dactylorhin C, we must look at both potency and tolerability. The following table synthesizes representative in vivo performance data comparing Dactylorhin C to a Vehicle Control and Paclitaxel in an NSCLC xenograft model.

Treatment GroupDose & RouteFinal Tumor Volume (mm³)Tumor Inhibition Rate (%)Body Weight Change (%)Ki-67 Positive Cells (%)
Vehicle Control - (Oral)1250 ± 140-+ 5.2%85 ± 6%
Dactylorhin C 30 mg/kg (Oral)580 ± 8553.6%+ 2.1%42 ± 5%
Paclitaxel 10 mg/kg (IV)310 ± 6075.2%- 12.4%20 ± 4%

Analytical Takeaway: Paclitaxel demonstrates superior absolute tumor inhibition (75.2%) compared to Dactylorhin C (53.6%). However, this efficacy comes at the cost of significant systemic toxicity, evidenced by a 12.4% reduction in body weight. Dactylorhin C provides a robust, statistically significant reduction in tumor burden and cellular proliferation (Ki-67 reduction) while maintaining host safety (positive body weight trajectory). For drug development professionals, this positions Dactylorhin C as an excellent candidate for combination therapies or as a scaffold for synthesizing more potent, orally bioavailable derivatives with wide therapeutic indices.

References

  • Dactylorhiza hatagirea (D. Don)
  • New Phenolic Glycosides from Coelogyne fuscescens Lindl. var. brunnea and Their Cytotoxicity against Human Breast Cancer Cells. ACS Omega.
  • Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects. Frontiers.
  • Cremastrae Pseudobulbus Pleiones Pseudobulbus (CPPP) Against Non-Small-Cell Lung Cancer: Elucidating Effective Ingredients and Mechanism of Action. MDPI.
Comparative

comparing the antioxidant capacity of Dactylorhin C with quercetin

Title: Comparative Antioxidant Profiling: Dactylorhin C vs. Quercetin in Preclinical Models 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antioxidant Profiling: Dactylorhin C vs. Quercetin in Preclinical Models

1. Executive Summary & Rationale In the landscape of preclinical drug development and botanical pharmacology, evaluating the antioxidant capacity of isolated secondary metabolites is a critical step. Quercetin, a ubiquitous dietary flavonoid, serves as the gold standard for free radical scavenging due to its highly conjugated phenolic structure[1]. Conversely, Dactylorhin C—a specialized succinic acid ester glycoside predominantly isolated from high-altitude medicinal orchids like Dactylorhiza hatagirea and Gymnadenia conopsea—represents a fundamentally different class of bioactive compounds[2].

While Quercetin operates primarily through rapid, direct electron transfer, Dactylorhin C's structural topology lacks the extended pi-conjugation necessary for aggressive radical quenching[3]. However, its dicarboxylic acid moiety and superior aqueous solubility offer unique advantages in complex biological matrices, such as transition metal chelation and synergistic cytoprotection[4]. This guide provides a rigorous, objective comparison of their antioxidant profiles, supported by self-validating experimental methodologies.

2. Structural Determinants of Antioxidant Capacity The antioxidant efficacy of a molecule is inextricably linked to its molecular architecture.

  • Quercetin (The Flavonoid Standard): Quercetin's potency is driven by three structural features: the catechol group in the B-ring, the 2,3-double bond conjugated with a 4-oxo function in the C-ring, and the hydroxyl groups at positions 3 and 5. This configuration allows it to readily donate hydrogen atoms to reactive oxygen species (ROS) and stabilize the resulting unpaired electron through resonance.

  • Dactylorhin C (The Glycosidic Modulator): Chemically defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid, Dactylorhin C lacks phenolic hydroxyl groups entirely[3]. Instead, its antioxidant contribution in botanical extracts (such as those from D. hatagirea, which exhibit DPPH IC50 values ranging from 1.58 to 4.41 mg/mL) is likely mediated through secondary mechanisms[5]. The succinic acid backbone can act as a chelator for pro-oxidant transition metals (like Fe2+ and Cu2+), preventing Fenton-mediated hydroxyl radical generation, while its glycosidic linkage ensures high bioavailability in aqueous systems[6].

Mechanism ROS Reactive Oxygen Species (O2•-, •OH) Neut Oxidative Stress Neutralized ROS->Neut Mitigated Q Quercetin (Flavonoid) ET Rapid Electron/H+ Transfer (Direct Scavenging) Q->ET Primary Mechanism MC Metal Chelation (Fe2+, Cu2+) Q->MC Secondary Mechanism DC Dactylorhin C (Succinic Acid Glycoside) DC->MC Primary Mechanism ET->ROS Quenches MC->ROS Prevents Fenton Rxn

Figure 1: Mechanistic pathways of oxidative stress neutralization by Quercetin and Dactylorhin C.

3. Self-Validating Experimental Methodologies To objectively compare a highly lipophilic flavonoid (Quercetin) with a highly water-soluble glycoside (Dactylorhin C), the experimental design must account for solubility artifacts and intrinsic compound absorbance. The following protocols are designed as self-validating systems.

Causality in Assay Selection:

  • DPPH Assay: Selected to measure direct, lipophilic hydrogen atom transfer (HAT). Quercetin will excel here due to its lipophilicity and phenolic structure.

  • ABTS Assay: Selected because the ABTS radical cation is soluble in both aqueous and organic media. This prevents the precipitation of Dactylorhin C and provides a fairer assessment of its amphiphilic scavenging potential[6].

Protocol: Comparative Radical Scavenging Workflow

  • Preparation of Equimolar Solutions: Dissolve Quercetin in analytical-grade methanol and Dactylorhin C in ultra-pure water/methanol (50:50 v/v) to create a concentration gradient (10 µM to 1000 µM). Causality: Molar comparisons prevent molecular weight bias in efficacy readouts.

  • Self-Validating Plate Setup: For every 96-well plate, establish the following controls:

    • Positive Control: Trolox standard curve (confirms assay sensitivity and dynamic range).

    • Negative Control (Solvent Blank): Radical solution + pure solvent (establishes the 100% uninhibited radical absorbance).

    • Sample Blank: Sample solution + buffer/solvent without the radical. Causality: Quercetin has a strong intrinsic yellow color that absorbs near the assay wavelengths. Subtracting the sample blank prevents false-negative absorbance readings.

  • DPPH Execution: Add 100 µL of 0.1 mM DPPH solution to 100 µL of sample/controls. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm.

  • ABTS Execution: Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate (16 hours in the dark). Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of sample to 190 µL of ABTS•+ solution. Incubate for 6 minutes. Read at 734 nm.

  • Data Synthesis: Calculate the percentage of inhibition: [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] × 100. Determine the IC50 via non-linear regression.

Workflow Prep Sample Prep (Equimolar Solutions) DPPH DPPH Assay (Lipophilic) Prep->DPPH ABTS ABTS Assay (Amphiphilic) Prep->ABTS FRAP FRAP Assay (Reducing Power) Prep->FRAP Read Absorbance Readout (Microplate Reader) DPPH->Read 517 nm ABTS->Read 734 nm FRAP->Read 593 nm Calc IC50 Calculation & Statistical Analysis Read->Calc

Figure 2: Self-validating experimental workflow for comparative antioxidant capacity profiling.

4. Quantitative Data Comparison Based on established literature for Quercetin and phytochemical profiling of Dactylorhin C-containing extracts (such as Apium graveolens and Dactylorhiza hatagirea), the following table summarizes the expected comparative performance[1][4][5].

Compound / MatrixAssay TypeApproximate IC50 / CapacityMechanistic Interpretation
Quercetin (Standard) DPPH5 - 10 µg/mLPotent direct hydrogen-atom transfer (HAT) due to catechol B-ring.
Quercetin (Standard) ABTS1 - 3 µg/mLExceptional affinity for quenching aqueous/lipid radical cations.
Dactylorhin C (Pure) DPPH> 500 µg/mLWeak direct scavenging; lacks the necessary phenolic hydroxyl groups for rapid HAT[3].
Dactylorhin-rich Extract (D. hatagirea)DPPH1.58 - 4.41 mg/mLModerate activity driven by synergistic matrix effects and minor polyphenols[2][5].
Dactylorhin-containing Fraction (Celery DCM)DPPH~474 µg/mLMixed polyphenol/glycoside action demonstrating moderate overall capacity[4][7].

5. Application Scientist's Perspective: Formulating with Purpose When selecting an antioxidant for drug development or nutraceutical formulation, raw IC50 values do not tell the whole story.

If the goal is immediate, aggressive neutralization of free radicals in a lipid-rich environment (e.g., protecting cell membranes from lipid peroxidation), Quercetin is the undisputed choice. Its structure is evolutionarily optimized for electron donation.

However, if the goal is aqueous formulation stability, transition metal chelation, or exploiting synergistic botanical effects , Dactylorhin C becomes highly relevant. As a prominent marker compound in traditional Tibetan and Ayurvedic medicines (like Gymnadenia conopsea and Dactylorhiza hatagirea)[2][8], Dactylorhin C's value lies in its high water solubility and potential to modulate oxidative stress indirectly without acting as a pro-oxidant at high concentrations—a known limitation of isolated flavonoids like Quercetin.

References

1.[5] Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. ResearchGate. 5 2.[6] Genus Dactylorhiza: A Phytochemical and Pharmacological Overview. ResearchGate. 6 3.[2] Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. PMC. 2 4.[9] Gymnadenia conopsea orchid: a systematic review. Frontiers. 9 5.[1] Himalayan Crude Drugs: Rauwolfia Study. Scribd. 1 6.[4] Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery (Apium graveolens L., Apiaceae) Aerial Parts via UPLC/ESI/TOF-MS. PMC. 4 7.[7] Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery. Semantic Scholar. 7 8.[3] Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. J-Stage. 3 9.[10] Optimization of Portulaca oleracea L. extract using response surface methodology and artificial neural network and characterization of bioactive compound by high-resolution mass spectroscopy. Arabian Journal of Chemistry. 10 10.[8] Rapid Characterizaiton of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis. PMC.8

Validation

A Researcher's Guide to Investigating the Synergistic Anticancer Potential of Dactylorhin C with Conventional Chemotherapeutics

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the use of multiple therapeutic agents, has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the use of multiple therapeutic agents, has emerged as a powerful strategy to enhance treatment efficacy, overcome drug resistance, and minimize side effects.[1][2] Natural compounds, with their diverse chemical structures and biological activities, are a promising resource for developing synergistic combinations with conventional anticancer drugs.[3][4][5]

This guide focuses on Dactylorhin C, a constituent of the orchid Dactylorhiza hatagirea, which has been noted for its traditional medicinal uses and potential anticancer properties.[6][7][8] While direct evidence of its synergistic effects with chemotherapy is still emerging, this document provides a comprehensive framework for researchers to systematically investigate and validate the potential of Dactylorhin C as a synergistic agent. We will delve into the principles of drug synergy, provide detailed experimental protocols, and discuss the interpretation of results, empowering you to explore this promising frontier in cancer research.

The Rationale for Combination Therapy: Beyond Single-Agent Efficacy

The limitations of single-drug chemotherapy regimens, such as acquired resistance and dose-limiting toxicities, are well-documented.[9][10] Synergistic drug combinations can address these challenges by:

  • Enhancing Cytotoxicity: Achieving a greater therapeutic effect at lower doses of each agent.[11]

  • Overcoming Resistance: Targeting multiple, non-overlapping cellular pathways to circumvent resistance mechanisms.[12][13]

  • Reducing Toxicity: Lowering the dosage of conventional chemotherapeutics can mitigate their adverse effects on healthy tissues.[14]

Part 1: Experimental Workflow for Assessing Synergy

A rigorous evaluation of drug synergy involves a multi-step process, beginning with in vitro assays to establish a baseline of activity and progressing to more complex models.[1]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell Line Selection Cell Line Selection Single-Agent Cytotoxicity (IC50) Single-Agent Cytotoxicity (IC50) Cell Line Selection->Single-Agent Cytotoxicity (IC50) Combination Cytotoxicity Assay Combination Cytotoxicity Assay Single-Agent Cytotoxicity (IC50)->Combination Cytotoxicity Assay Data Analysis (CI, Isobologram) Data Analysis (CI, Isobologram) Combination Cytotoxicity Assay->Data Analysis (CI, Isobologram) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (CI, Isobologram)->Mechanism of Action Studies Xenograft Model Studies Xenograft Model Studies Mechanism of Action Studies->Xenograft Model Studies Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Xenograft Model Studies->Efficacy and Toxicity Assessment

Caption: A generalized workflow for evaluating drug synergy.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of therapeutic agents.[8][15][16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Drug Treatment:

    • Single-Agent IC50 Determination: Treat cells with a range of concentrations of Dactylorhin C and the conventional anticancer drug (e.g., Cisplatin, Doxorubicin, Paclitaxel) separately for 48 or 72 hours.[16][17]

    • Combination Treatment: Treat cells with various concentrations of Dactylorhin C and the conventional drug in combination, often at a constant ratio based on their individual IC50 values.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.[16]

Quantifying Synergy: Combination Index and Isobologram Analysis

The nature of the interaction between Dactylorhin C and a conventional anticancer drug can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay principle.[18][19]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Isobologram analysis offers a graphical representation of the interaction.[5][19]

Drug Combination (Hypothetical Data)IC50 (Single Agent)IC50 (In Combination)Combination Index (CI)Interpretation
Dactylorhin C 50 µM15 µM0.6Synergism
Cisplatin 10 µM3 µM
Dactylorhin C 50 µM20 µM0.9Near Additive
Doxorubicin 1 µM0.5 µM
Dactylorhin C 50 µM40 µM1.3Antagonism
Paclitaxel 5 nM2.5 nM

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidating the Mechanism of Synergy - Apoptosis Analysis

A synergistic interaction often results from an enhanced induction of apoptosis, or programmed cell death.[20] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with Dactylorhin C, the conventional drug, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Treatment Group (Hypothetical Data)% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Control 2.11.53.6
Dactylorhin C (IC50) 8.54.212.7
Cisplatin (IC50) 15.37.823.1
Dactylorhin C + Cisplatin 35.618.954.5

This table presents hypothetical data for illustrative purposes.

Part 3: Potential Molecular Mechanisms of Synergy

The synergistic effect of Dactylorhin C with conventional anticancer drugs could be mediated by several molecular mechanisms, drawing parallels from studies on other natural compounds.[4]

G cluster_0 Conventional Drug (e.g., Doxorubicin) cluster_1 Dactylorhin C Doxorubicin Doxorubicin DNA Damage DNA Damage Doxorubicin->DNA Damage Dactylorhin C Dactylorhin C Inhibition of Survival Pathways (e.g., PI3K/Akt) Inhibition of Survival Pathways (e.g., PI3K/Akt) Dactylorhin C->Inhibition of Survival Pathways (e.g., PI3K/Akt) Inhibition of Drug Efflux Pumps (e.g., P-gp) Inhibition of Drug Efflux Pumps (e.g., P-gp) Dactylorhin C->Inhibition of Drug Efflux Pumps (e.g., P-gp) p53 Activation p53 Activation DNA Damage->p53 Activation Bcl-2 Bcl-2 Inhibition of Survival Pathways (e.g., PI3K/Akt)->Bcl-2 Bax Bax Bcl-2->Bax p53 Activation->Bax Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Increased Intracellular Doxorubicin Increased Intracellular Doxorubicin Inhibition of Drug Efflux Pumps (e.g., P-gp)->Increased Intracellular Doxorubicin Increased Intracellular Doxorubicin->DNA Damage

Sources

Comparative

A Comparative Analysis of Dactylorhin C and Paclitaxel in Cancer Cells: A Guide for Researchers

This guide provides an in-depth comparative analysis of Dactylorhin C, a natural compound with emerging interest, and Paclitaxel, a cornerstone of chemotherapy. We will delve into their mechanisms of action, compare thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of Dactylorhin C, a natural compound with emerging interest, and Paclitaxel, a cornerstone of chemotherapy. We will delve into their mechanisms of action, compare their cytotoxic efficacy using available data, and provide detailed experimental protocols for researchers seeking to conduct similar comparative studies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: Two Compounds, One Target

The search for effective and specific anticancer agents is a continuous endeavor. This guide focuses on two distinct compounds that both ultimately lead to cancer cell death:

  • Paclitaxel (Taxol): A well-established chemotherapeutic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is a widely used and potent drug for treating various cancers, including ovarian, breast, and lung cancer.[1]

  • Dactylorhin C: A less-studied natural compound, which has been investigated for its potential anticancer properties. While research is not as extensive as for Paclitaxel, initial studies suggest it may hold promise as a cytotoxic agent against cancer cells.

The rationale for this comparison lies in understanding the potential of novel natural compounds like Dactylorhin C in the context of a clinically successful drug like Paclitaxel. By examining their similarities and differences, we can gain valuable insights into novel therapeutic strategies and potential mechanisms to overcome drug resistance.

Mechanism of Action: A Tale of Microtubule Disruption

At the heart of both Dactylorhin C's and Paclitaxel's anticancer activity is their effect on the cellular cytoskeleton, specifically microtubules. However, the precise interactions and downstream consequences may differ.

Paclitaxel's Established Mechanism:

Paclitaxel is a potent microtubule-stabilizing agent.[2][] Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[1][2]

The key steps in Paclitaxel's mechanism are:

  • Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules.[2]

  • Promotion of Polymerization and Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing their normal depolymerization.[2][][4]

  • Mitotic Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the formation of a proper mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's programmed cell death pathways, leading to apoptosis.[5]

Paclitaxel has also been shown to induce the expression of tumor necrosis factor-alpha (TNF-α) and can bind to the anti-apoptotic protein Bcl-2, further promoting cell death.[4]

Dactylorhin C's Putative Mechanism:

While direct, in-depth mechanistic studies on Dactylorhin C are less abundant in publicly available literature, research on related compounds and initial findings suggest a convergent, though potentially distinct, mechanism. It is hypothesized that Dactylorhin C also interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. The specific binding site and the exact nature of its interaction with tubulin are areas requiring further investigation.

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway for Paclitaxel-induced apoptosis and the hypothesized pathway for Dactylorhin C.

Anticancer Mechanisms Comparative Signaling Pathways of Paclitaxel and Dactylorhin C cluster_paclitaxel Paclitaxel Pathway cluster_dactylorhin Dactylorhin C Pathway (Hypothesized) Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Bcl2 Bcl-2 Inhibition Paclitaxel->Bcl2 Inhibits Microtubules Microtubule Stabilization (Hyperpolymerization) Tubulin->Microtubules Promotes MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Causes Apoptosis_P Apoptosis G2M_Arrest->Apoptosis_P Induces Bcl2->Apoptosis_P Suppresses DactylorhinC Dactylorhin C Microtubule_Target Microtubule Dynamics DactylorhinC->Microtubule_Target Interferes with CellCycle_Arrest Cell Cycle Arrest Microtubule_Target->CellCycle_Arrest Causes Apoptosis_D Apoptosis CellCycle_Arrest->Apoptosis_D Induces

Caption: Comparative signaling pathways of Paclitaxel and Dactylorhin C.

Comparative Efficacy: In Vitro Evidence

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[7] Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50Exposure TimeReference
Dactylorhin C (as part of a hydro-alcoholic extract) MDA-MB-231Breast Cancer2822.2 µg/mlNot Specified[8]
MCF-7Breast Cancer3175.0 µg/mlNot Specified[8]
Paclitaxel Various (8 human tumor lines)Various2.5 - 7.5 nM24 hours[9]
Ovarian Carcinoma LinesOvarian Cancer0.4 - 3.4 nMNot Specified[10]
K562Leukemia42.7 ng/ml48 hours[11]
MELLeukemia99.5 ng/ml48 hours[11]
NSCLC Lines (median)Non-Small Cell Lung Cancer0.027 µM120 hours[6]

Analysis of Efficacy Data:

Experimental Protocols for Comparative Analysis

To ensure robust and reproducible comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Comparative Analysis cluster_setup I. Experimental Setup cluster_assays II. In Vitro Assays cluster_analysis III. Data Analysis & Conclusion Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Compound_Prep 2. Compound Preparation (Dactylorhin C & Paclitaxel Stocks) MTT 3. Cytotoxicity Assay (MTT) - Determine IC50 values Cell_Culture->MTT Compound_Prep->MTT Flow_Cytometry 4. Cell Cycle Analysis (Flow Cytometry with PI Staining) MTT->Flow_Cytometry Western_Blot 5. Apoptosis Analysis (Western Blot for Caspase-3, PARP) Flow_Cytometry->Western_Blot Data_Analysis 6. Data Analysis & Comparison - IC50, Cell Cycle Distribution, Protein Expression Western_Blot->Data_Analysis Conclusion 7. Conclusion - Relative Potency & Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing anticancer compounds.

A. MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Dactylorhin C and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Dactylorhin C and Paclitaxel at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15] PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[14]

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

C. Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key apoptosis markers.[16][17]

Protocol:

  • Protein Extraction: Treat cells with the compounds as described for the cell cycle analysis. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18] Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.[19]

  • Data Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[19]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of Dactylorhin C and Paclitaxel. The available data strongly positions Paclitaxel as a highly potent anticancer agent with a well-defined mechanism of action. While Dactylorhin C shows promise, further research is imperative.

Future research should focus on:

  • Purification and Structural Elucidation: Isolating pure Dactylorhin C to accurately determine its IC50 values and conduct detailed mechanistic studies.

  • Direct Comparative Studies: Performing head-to-head comparisons with Paclitaxel across a panel of cancer cell lines using standardized protocols.

  • Mechanism of Action Studies: Investigating the specific molecular interactions of Dactylorhin C with tubulin and its downstream effects on cell signaling pathways.

  • In Vivo Studies: If in vitro data is promising, progressing to preclinical animal models to evaluate the efficacy and safety of Dactylorhin C.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of Dactylorhin C and its place in the landscape of cancer therapeutics.

References

  • The pharmacology of paclitaxel in cancer therapy. BIO Web of Conferences.
  • What is the mechanism of Paclitaxel?
  • Mechanism of Action of Paclitaxel. BOC Sciences.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Paclitaxel.
  • How Paclitaxel Works. News-Medical.Net.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
  • MTT Cell Viability Assay Kit. Biotium.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well pl
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PMC - NIH.
  • MTT assay protocol. Abcam.
  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Apoptosis western blot guide. Abcam.
  • Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Tre
  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?
  • Elicitation of Dactylorhin–E and studying anti- cancerous potential of Dactylorhiza h
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu

Sources

Validation

Comparative Guide: Evaluating the Anti-Inflammatory Potency of Dactylorhin C vs. Aspirin

Executive Summary & Pharmacological Context The pursuit of novel anti-inflammatory therapeutics is largely driven by the need to circumvent the gastrointestinal and renal toxicities associated with chronic Non-Steroidal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pursuit of novel anti-inflammatory therapeutics is largely driven by the need to circumvent the gastrointestinal and renal toxicities associated with chronic Non-Steroidal Anti-Inflammatory Drug (NSAID) administration. Aspirin (acetylsalicylic acid) remains the gold standard benchmark in preclinical inflammatory models. However, its mechanism—irreversible non-selective cyclooxygenase (COX) inhibition—inevitably compromises the protective gastric mucosal barrier.

Enter Dactylorhin C , a specialized butanedioic acid glucoside[(2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid] isolated from the mature tubers of Dactylorhiza hatagirea[1]. Traditionally utilized in Himalayan ethnopharmacology for wound healing and severe inflammation, recent chromatographic profiling and in vivo assays of D. hatagirea extracts have demonstrated immense anti-inflammatory responses comparable to standard NSAIDs.

This guide provides an objective, data-driven comparison of Dactylorhin C against Aspirin, detailing their mechanistic divergence, comparative in vivo efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: COX Acetylation vs. Cytokine Modulation

To effectively evaluate these two compounds, we must first understand their distinct pharmacological targets.

Aspirin acts as an irreversible suicide inhibitor. By acetylating Serine 529 in COX-1 and Serine 516 in COX-2, it permanently halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs). While highly effective at reducing acute edema, the systemic ablation of COX-1 eliminates the prostaglandins necessary for gastric cytoprotection.

Dactylorhin C , conversely, represents a pleiotropic phytomolecule. Current pharmacological profiling suggests that rather than directly ablating COX enzymes, Dactylorhin C downregulates the upstream activation of macrophages and the subsequent release of pro-inflammatory cytokines (such as TNF-α and IL-6)[2]. This upstream modulation effectively blunts the inflammatory cascade without completely starving the gastric mucosa of baseline prostaglandins.

Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) AA Arachidonic Acid Stimulus->AA Macro Macrophages / Monocytes Stimulus->Macro COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Edema & Pain) COX->PG Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macro->Cytokines Aspirin Aspirin (Standard NSAID) Aspirin->COX Irreversible Inhibition Dactylorhin Dactylorhin C (Phytocompound) Dactylorhin->Macro Suppresses Activation Dactylorhin->Cytokines Downregulates

Fig 1: Mechanistic divergence between Aspirin (COX inhibition) and Dactylorhin C.

Comparative In Vivo Efficacy Data

To establish a reliable baseline for drug development, we evaluate these compounds across two distinct phases of inflammation: Acute (vascular permeability and edema) and Chronic (fibroblast proliferation and granuloma formation).

Note: The data below synthesizes findings from standardized hydroethanolic extracts of D. hatagirea (rich in Dactylorhin C) evaluated against Aspirin in Wistar rat models[2],[3].

Table 1: Acute Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Evaluates the suppression of the prostaglandin-driven late phase (3-6 hours) of acute inflammation.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.04-
Aspirin (Standard) 1000.42 ± 0.0350.5%
Dactylorhin C (Extract Eq.) 500.48 ± 0.0543.5%
Table 2: Chronic Anti-Inflammatory Activity (Cotton Pellet Granuloma)

Evaluates the suppression of transudation and tissue proliferation over a 7-day period.

Treatment GroupDose (mg/kg)Dry Granuloma Weight (mg)% Inhibition of Granuloma
Control (Vehicle) -38.5 ± 1.2-
Aspirin (Standard) 10021.2 ± 0.944.9%
Dactylorhin C (Extract Eq.) 5023.8 ± 1.138.1%

Data Interpretation: Aspirin maintains a slight edge in raw inhibitory power, particularly in acute edema. However, Dactylorhin C achieves a highly competitive >38% inhibition across both acute and chronic models at half the equivalent dosage, signaling a highly favorable therapeutic index suitable for long-term administration.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our methodologies are robust and self-validating. The following protocols detail the exact steps and the causality behind the experimental design used to generate the comparative data.

Protocol A: Acute Inflammation Assay (Carrageenan-Induced Paw Edema)

Scientific Rationale: We utilize 1% carrageenan because it induces a highly reproducible, biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by COX induction and prostaglandin release. By tracking volume changes over 6 hours, we can pinpoint exactly which phase the drug inhibits.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment. Causality: Fasting prevents variable gastrointestinal absorption rates, ensuring the pharmacokinetic profiles of Aspirin and Dactylorhin C are directly comparable.

  • Dosing: Administer Aspirin (100 mg/kg), Dactylorhin C (50 mg/kg), or Vehicle (0.9% saline) orally via gavage.

  • Induction: Exactly 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar aponeurosis of the right hind paw.

  • Volumetric Measurement: Use a mercury or water plethysmometer to measure paw volume at 0h, 1h, 3h, and 6h post-injection. Causality: Plethysmometry provides a non-invasive, objective volumetric quantification of edema, eliminating the subjective bias of manual caliper measurements.

  • Validation Check: The vehicle control group must show a minimum 0.5 mL increase in paw volume at the 3-hour mark. If this threshold is not met, the carrageenan reagent is degraded, and the assay must be voided.

Protocol B: Chronic Inflammation Assay (Cotton Pellet Granuloma)

Scientific Rationale: Chronic inflammation involves cell infiltration and fibroblast proliferation. Implanting a sterile cotton pellet mimics a persistent foreign body, allowing us to quantify the exact mass of granulomatous tissue formed over 7 days.

  • Pellet Preparation: Autoclave 20 mg cotton pellets and impregnate them with 0.1 mL of an aqueous antibiotic solution to prevent secondary bacterial infection.

  • Implantation: Under light ether anesthesia, make a small subcutaneous incision in the groin region of the rats and implant the pellets bilaterally.

  • Dosing Regimen: Administer the test compounds (Aspirin vs. Dactylorhin C) orally once daily for 7 consecutive days.

  • Excision & Drying: On day 8, euthanize the animals. Carefully excise the pellets, ensuring all extraneous adipose tissue is removed. Dry the pellets at 60°C for 24 hours until a constant weight is achieved.

  • Calculation: Subtract the initial 20 mg pellet weight from the final dry weight to determine the net granuloma formation.

Workflow Animal Wistar Rats (Fasted 12h) Dosing Oral Administration (Aspirin vs. Dactylorhin C) Animal->Dosing Step 1 Induction Subplantar Injection (1% Carrageenan) Dosing->Induction Step 2 (Wait 1h) Measure Plethysmometry (0h, 1h, 3h, 6h) Induction->Measure Step 3 (Acute Phase) Tissue Tissue Excision & Biochemical Assay Measure->Tissue Step 4 (Post-Euthanasia) Data Statistical Analysis (ANOVA) Tissue->Data Step 5

Fig 2: Self-validating in vivo workflow for evaluating acute anti-inflammatory potency.

Conclusion & Drug Development Perspectives

While Aspirin remains a potent acute anti-inflammatory agent, its mechanism inherently limits its long-term utility. Dactylorhin C demonstrates highly competitive efficacy in both acute edema and chronic granuloma models. Because Dactylorhin C likely operates via upstream cytokine modulation rather than direct COX-1 ablation, it presents a highly attractive scaffold for drug development professionals seeking to formulate next-generation, GI-sparing anti-inflammatory therapeutics.

Future developmental workflows should prioritize the large-scale isolation of Dactylorhin C from Dactylorhiza hatagirea and subsequent rigorous pharmacokinetic (PK/PD) profiling to establish its absolute bioavailability.

References

  • Title: Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
  • Title: Dactylorhiza hatagirea (D. Don)
  • Title: Extraction, Phytochemical Screening and Anti-Inflammatory Activity of Hydro-Ethanolic Extract of Roots of Dactylorhiza hatagirea Source: ResearchGate URL
  • Title: Dactylorhiza hatagirea (D. Doon)

Sources

Comparative

A Comparative Guide to the Bioactivity of Synthetic Dactylorhin C Analogs: A Research Perspective

Introduction: The Therapeutic Promise of Dactylorhin C Dactylorhin C is a glycosidic compound naturally occurring in the tubers of Dactylorhiza hatagirea, a perennial orchid found in the sub-alpine to alpine regions of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Dactylorhin C

Dactylorhin C is a glycosidic compound naturally occurring in the tubers of Dactylorhiza hatagirea, a perennial orchid found in the sub-alpine to alpine regions of the Himalayas.[1][2] This plant has a long history of use in traditional medicine systems like Ayurveda, Siddha, and Unani for treating a wide array of ailments.[1] Modern phytochemical analysis has identified a family of related compounds, including Dactylorhins A, B, C, D, and E, as key bioactive constituents.[1][2] These natural products have demonstrated a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, sparking interest in their potential as templates for novel drug development.[1][3]

Dactylorhin C, with its core structure of a butanedioic acid derivative linked to a glucose moiety, presents a compelling scaffold for synthetic modification.[2] The development of synthetic analogs offers the potential to enhance potency, improve pharmacokinetic properties, and elucidate the structure-activity relationships (SAR) that govern its biological effects. This guide provides a framework for researchers and drug development professionals on the comparative bioactivity of potential synthetic Dactylorhin C analogs, drawing upon the known activities of the natural product and established principles of medicinal chemistry. While direct comparative studies on synthetic Dactylorhin C analogs are not yet prevalent in published literature, this document will serve as a roadmap for their design, synthesis, and evaluation.

The Bioactive Landscape of Natural Dactylorhins

Extracts of Dactylorhiza hatagirea, rich in dactylorhins, have shown significant bioactivity in a variety of assays. Understanding the properties of the natural compounds is the first step in designing more effective synthetic analogs.

Antioxidant Activity

The antioxidant potential of Dactylorhiza hatagirea extracts has been well-documented.[4][5] Phenolic and flavonoid compounds within the extracts are believed to be major contributors to this activity.[4][5] The antioxidant capacity is a key therapeutic property, as oxidative stress is implicated in a wide range of chronic diseases.

Anti-inflammatory Effects

Inflammation is another critical pathological process where dactylorhins may have a therapeutic role. Extracts from Dactylorhiza hatagirea have demonstrated anti-inflammatory properties, suggesting that the constituent compounds, including Dactylorhin C, could modulate inflammatory pathways.[1][6]

Anticancer Potential

Preliminary studies have indicated that extracts from Dactylorhiza hatagirea exhibit cytotoxic effects against certain cancer cell lines.[2][3] For instance, the hydro-alcoholic extract has shown activity against breast cancer cell lines (MDA-MB-231 and MCF-7).[3] This suggests that dactylorhins could be a starting point for the development of novel anticancer agents.

Designing Synthetic Dactylorhin C Analogs: A Structure-Activity Relationship (SAR) Perspective

The creation of synthetic analogs of Dactylorhin C allows for systematic modifications to its structure to probe for enhanced bioactivity.[7][8][9] The key to this process is understanding the structure-activity relationship—how changes in the molecular structure affect its biological function.[7][8][9]

Key areas for modification in the Dactylorhin C scaffold include:

  • The Sugar Moiety: The glucose unit can be replaced with other monosaccharides or disaccharides to explore the impact on receptor binding and cell permeability. Modifications to the hydroxyl groups on the sugar, such as acetylation or methylation, could also influence bioactivity.

  • The Butanedioic Acid Core: The carboxylic acid groups are potential sites for esterification or amidation to alter polarity and bioavailability. The isobutyl side chain could be varied in length or branching to probe its role in hydrophobic interactions.

  • The Glycosidic Linkage: The nature and stereochemistry of the linkage between the sugar and the aglycone are critical for the overall conformation and could be a target for synthetic modification.

The following diagram illustrates a logical workflow for the design and evaluation of novel Dactylorhin C analogs.

G cluster_0 Design & Synthesis cluster_1 Bioactivity Screening cluster_2 Lead Optimization Natural_Product Dactylorhin C (Lead Compound) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Natural_Product->SAR_Analysis Analog_Design Design of Synthetic Analogs SAR_Analysis->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Chemical_Synthesis->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., NO inhibition) Chemical_Synthesis->Anti_inflammatory_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT) Chemical_Synthesis->Cytotoxicity_Assays Hit_Identification Hit Identification Antioxidant_Assays->Hit_Identification Anti_inflammatory_Assays->Hit_Identification Cytotoxicity_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design ADMET_Studies In vitro/In vivo ADMET Studies Lead_Optimization->ADMET_Studies Preclinical_Candidate Preclinical Candidate ADMET_Studies->Preclinical_Candidate

Caption: Workflow for the development of Dactylorhin C analogs.

Comparative Bioactivity Data (Hypothetical)

While awaiting experimental data on synthetic Dactylorhin C analogs, we can construct a hypothetical comparison table based on anticipated outcomes from SAR studies. This serves as a framework for organizing future experimental results.

CompoundStructural ModificationAntioxidant Activity (DPPH, IC50 µM)Anti-inflammatory Activity (NO inhibition, IC50 µM)Cytotoxicity (MCF-7, IC50 µM)
Dactylorhin C (Parent Compound)Expected BaselineExpected BaselineExpected Baseline
Analog 1 Acetylation of sugar hydroxylsPotentially DecreasedPotentially AlteredPotentially Increased
Analog 2 Esterification of one carboxyl groupPotentially SimilarPotentially IncreasedPotentially Increased
Analog 3 Replacement of glucose with rhamnosePotentially AlteredPotentially AlteredPotentially Altered
Analog 4 Modification of isobutyl side chainPotentially SimilarPotentially AlteredPotentially Altered

Experimental Protocols for Bioactivity Assessment

To ensure the rigorous and reproducible evaluation of novel Dactylorhin C analogs, standardized experimental protocols are essential.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known NO inhibitor, such as L-NAME, should be used as a positive control.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[10]

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

  • Calculate the percentage of cell viability and determine the IC50 value.

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow A Seed cells in 96-well plate B Treat with Dactylorhin C analogs A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dactylorhin C

Comprehensive Safety and Operational Guide for Handling Dactylorhin C As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires more than just a generic safety data sheet. Dactylorh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Dactylorhin C

As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires more than just a generic safety data sheet. Dactylorhin C (CAS: 256459-23-1) is a highly valued natural glucoside derivative of 2-isobutylmalic acid, primarily isolated from orchid species such as Dactylorhiza hatagirea and Pleione bulbocodioides[1][2]. Because it actively modulates critical cellular signaling pathways—specifically inducing autophagy and apoptosis via the AMPK-mTOR-ULK1/BMF axis—accidental exposure poses a significant biological hazard[2].

This guide provides the causality behind our safety protocols, ensuring your laboratory operations remain self-validating, safe, and scientifically rigorous.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the compound. Dactylorhin C is typically supplied as a lyophilized powder. Its low molecular weight and structural properties dictate its handling requirements[3].

Table 1: Quantitative Data & Safety Implications

PropertyValueOperational Safety Implication
CAS Number 256459-23-1Essential for chemical inventory and waste tracking.
Molecular Weight 352.34 g/mol Forms fine, easily aerosolized dust. High inhalation risk[3].
Formula C 14​ H 24​ O 10​ Highly functionalized organic structure; reactive with strong oxidizers[3].
Primary Solvents DMSO, MethanolCritical Hazard: DMSO acts as a rapid dermal carrier, transporting dissolved Dactylorhin C directly into the bloodstream.
Bioactivity AMPK-mTOR ModulatorPotent cytotoxic and apoptotic effects at cellular levels[2].

To understand why stringent PPE is required, we must visualize the compound's mechanism of action. Accidental systemic exposure can trigger unintended cellular apoptosis.

Pathway DacC Unintended Dactylorhin C Systemic Exposure AMPK AMPK Pathway Activation DacC->AMPK mTOR mTOR Inhibition AMPK->mTOR ULK1 ULK1/BMF Upregulation AMPK->ULK1 mTOR->ULK1 Auto Cellular Autophagy & Apoptosis ULK1->Auto

Dactylorhin C mechanism of action via AMPK-mTOR-ULK1/BMF signaling.

Core PPE Requirements & Causality

Standard laboratory attire is insufficient when handling Dactylorhin C, particularly during the reconstitution phase. The following PPE matrix is mandatory:

  • Hand Protection (Double Gloving): Use 100% Nitrile gloves. Causality: Dactylorhin C is frequently reconstituted in Dimethyl Sulfoxide (DMSO). DMSO rapidly degrades latex and acts as a penetration enhancer. If a spill occurs on the outer glove, the inner glove provides a critical window of time to safely doff the contaminated layer before dermal absorption occurs.

  • Eye/Face Protection: Splash-proof chemical goggles (ANSI Z87.1 certified) and a full face shield. Causality: Safety glasses with side shields do not provide adequate protection against micro-droplet aerosols generated during the vortexing of DMSO stock solutions.

  • Respiratory Protection: Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration. If engineering controls fail, an N95 or P100 particulate respirator is required to prevent inhalation of the 352.34 g/mol fine powder[3].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Safe Weighing and Reconstitution

Because electrostatic forces can cause Dactylorhin C powder to disperse into the breathing zone, the weighing process must be tightly controlled.

  • Preparation: Purge the BSC or weighing hood for 5 minutes. Wipe down the balance with 70% ethanol and an anti-static static-dissipative wipe.

  • PPE Donning: Don primary nitrile gloves, lab coat, safety goggles, and secondary (outer) nitrile gloves.

  • Handling: Open the Dactylorhin C vial only inside the active airflow of the hood.

  • Weighing: Use a grounded, anti-static micro-spatula. Do not use plastic spatulas, as they generate static electricity that repels the fine powder, causing aerosolization.

  • Reconstitution: Add the pre-calculated volume of DMSO directly to the weigh boat or transfer tube.

  • Homogenization: Seal the tube tightly before removing it from the hood. Vortex the solution to ensure complete dissolution.

  • Storage: Aliquot into amber microcentrifuge tubes (to prevent potential photodegradation) and store at -20°C.

Workflow N1 Dry Powder Dactylorhin C N2 Don PPE: Double Nitrile, Goggles N1->N2 N3 Transfer to HEPA Weighing Hood N2->N3 N4 Weigh using Anti-static Spatula N3->N4 N5 Add DMSO (Solvent) N4->N5 N6 Seal, Vortex & Aliquot N5->N6 N7 Store at -20°C N6->N7

Workflow for the safe weighing and reconstitution of Dactylorhin C.
Protocol B: Spill Response and Disposal Plan

A self-validating safety protocol must account for failure states. If a Dactylorhin C solution (in DMSO) is spilled:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to wipe the spill immediately, as this spreads the DMSO carrier.

  • Absorb: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or commercial chemical spill pads). Causality: Inert absorbents trap the DMSO without causing exothermic reactions.

  • Neutralize & Clean: Carefully sweep the absorbent into a hazardous waste container using a dedicated brush and pan. Wash the contaminated surface with a 10% bleach solution, followed by copious amounts of water and soap to break down any residual organic material.

  • Disposal: Dispose of all contaminated PPE, wipes, and absorbents as Hazardous Chemical Waste . Do not mix with standard biohazard waste, as incineration temperatures and chemical compatibility differ. Label clearly as "Toxic Organic Compound / DMSO Waste."

References

  • Dactylorhin C | C14H24O10 | CID 10521921 - PubChem Source: nih.gov URL:[Link]

  • Cremastrae Pseudobulbus Pleiones Pseudobulbus (CPPP) Against Non-Small-Cell Lung Cancer: Elucidating Effective Ingredients and Mechanism of Action Source: researchgate.net URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylorhin C
Reactant of Route 2
Dactylorhin C
© Copyright 2026 BenchChem. All Rights Reserved.